1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Description
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Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c10-7-5-11(6-7)17(15,16)9-3-1-8(2-4-9)12(13)14/h1-4,7H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWZQOYOIGCMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Abstract: The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. Among its derivatives, 3-aminoazetidines are crucial building blocks for a wide array of pharmacologically active agents. This technical guide provides an in-depth exploration of a robust and field-proven synthetic pathway to 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, a key intermediate for further chemical elaboration. We will dissect the strategic choices behind the selection of protecting groups, reaction conditions, and purification methods, offering a narrative grounded in the principles of modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this important synthetic sequence.
Introduction: The Strategic Importance of 3-Aminoazetidines
The Azetidine Motif in Modern Drug Discovery
The incorporation of small, strained rings like azetidine into drug candidates has become a prominent strategy for escaping "flatland" and exploring novel chemical space.[1][2] Unlike their more flexible five- and six-membered counterparts, the rigid, four-membered azetidine ring provides a well-defined exit vector for substituents, enabling precise control over molecular conformation. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.
1-(4-Nosyl)azetidin-3-amine: A Key Building Block
The title compound, 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, is a bifunctional molecule of significant synthetic utility. It features a free primary amine at the 3-position, which serves as a handle for introducing diverse substituents via acylation, alkylation, or reductive amination. The azetidine ring nitrogen is protected by a 4-nitrobenzenesulfonyl (nosyl) group. This particular protecting group is not merely a placeholder; its unique chemical properties are central to the synthetic strategy, as will be discussed.
The 4-Nitrobenzenesulfonyl (Nosyl) Group: A Versatile Tool for Amine Protection
In multi-step synthesis, the judicious choice of protecting groups is paramount. The nosyl group offers a compelling combination of stability and selective reactivity.[3]
-
Robustness: Nosylamides are stable to a wide range of reaction conditions, including strongly acidic media (e.g., trifluoroacetic acid used for Boc deprotection) and many oxidative or reductive environments.[4]
-
Mild Cleavage: Unlike the analogous tosyl (Ts) group which often requires harsh removal conditions, the nosyl group is prized for its facile cleavage under mild, nucleophilic conditions. This is typically achieved with a thiol, such as thiophenol, and a base.[3][5]
-
Orthogonality: The unique deprotection conditions for the nosyl group make it orthogonal to many other common amine protecting groups like Boc, Cbz, and Fmoc, enabling complex and selective synthetic sequences.[5]
-
Activation: The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, facilitating N-alkylation reactions (the Fukuyama amine synthesis).[4]
Retrosynthetic Analysis and Core Pathway Design
Disconnection Approach
Our retrosynthetic analysis of the target molecule identifies the final key step as the selective sulfonylation of the azetidine ring nitrogen of a suitable precursor, azetidin-3-amine. The synthesis of azetidin-3-amine itself is a critical challenge, often starting from more readily available precursors such as 1-benzhydryl-3-azetidinol or N-Boc-3-azetidinone. The benzhydryl group is a common choice for protecting the azetidine nitrogen during the initial steps due to its stability and removal via hydrogenolysis.
Proposed Forward Synthesis Workflow
The chosen forward synthesis begins with the commercially available 1-benzhydryl-3-azetidinol. This route involves the conversion of the 3-hydroxyl group into a primary amine via an azide intermediate, followed by a two-step deprotection/nosylation sequence to yield the final product.
Caption: Proposed synthetic pathway from 1-benzhydryl-3-azetidinol.
Synthesis of the Key Intermediate: Azetidin-3-amine
This section details a reliable, multi-gram scale synthesis of azetidin-3-amine, which serves as the immediate precursor to our target molecule.
Step 1: Mesylation of 1-Benzhydryl-3-azetidinol
The initial step involves the activation of the C3 hydroxyl group by converting it into a good leaving group, a mesylate. This sets the stage for nucleophilic displacement.
-
Causality: Methanesulfonyl chloride (MsCl) is chosen for its high reactivity and the excellent leaving group ability of the resulting mesylate. A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. The reaction is typically run at low temperatures (0 °C) to control exothermicity and minimize side reactions.
Experimental Protocol: Synthesis of 1-Benzhydryl-3-(mesyloxy)azetidine
-
Dissolve 1-benzhydryl-3-azetidinol (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (1.5 equiv) dropwise.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Displacement
The mesylate is displaced with an azide nucleophile. The azide is an excellent precursor to a primary amine as it is non-basic and can be reduced cleanly under mild conditions.
-
Causality: Sodium azide (NaN₃) is a cost-effective and highly effective source of the azide nucleophile. The reaction is best performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure solubility of the reagents and to facilitate the Sₙ2 reaction. Heating is typically required to drive the reaction to completion.
Experimental Protocol: Synthesis of 1-Benzhydryl-3-azidoazetidine
-
Dissolve the crude 1-benzhydryl-3-(mesyloxy)azetidine (1.0 equiv) in DMF (approx. 0.3 M).
-
Add sodium azide (2.0-3.0 equiv) to the solution.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure azidoazetidine.
Step 3 & 4: Concurrent Azide Reduction and Benzhydryl Deprotection
The final steps to obtain the key azetidin-3-amine intermediate involve the reduction of the azide and the removal of the N-benzhydryl protecting group. While this can be done in two separate steps, a more efficient approach is to perform a one-pot hydrogenolysis that accomplishes both transformations.
-
Causality: Palladium on carbon (Pd/C) is a standard catalyst for azide reduction via hydrogenation. However, for the concurrent cleavage of the benzhydryl group, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) is superior. The reaction is performed under a hydrogen atmosphere. The addition of an acid, like HCl, is crucial to protonate the newly formed amines, preventing catalyst poisoning and facilitating the isolation of the product as a stable hydrochloride salt.
Experimental Protocol: Synthesis of Azetidin-3-amine Dihydrochloride
-
Dissolve 1-benzhydryl-3-azidoazetidine (1.0 equiv) in methanol (MeOH, approx. 0.1 M).
-
Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, ~10 mol% Pd).
-
Add concentrated hydrochloric acid (2.2 equiv).
-
Secure the flask to a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction vigorously under a positive pressure of hydrogen (50-60 psi) for 24-48 hours.
-
Monitor the reaction by LC-MS or ¹H NMR.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield azetidin-3-amine dihydrochloride as a solid, which can be used directly in the next step.
Final Step: Selective N1-Nosylation
This is the culminating step where the nosyl group is selectively installed on the azetidine ring nitrogen.
The Challenge and Rationale for N1 Selectivity
The substrate, azetidin-3-amine, possesses two nucleophilic nitrogen atoms: the secondary amine of the ring (N1) and the primary exocyclic amine (N3). Selective reaction at N1 is desired. Fortunately, the ring nitrogen is generally more nucleophilic and less sterically hindered than the primary amine at C3, especially when the latter is protonated. By carefully controlling the stoichiometry of the base, we can selectively deprotonate the azetidinium nitrogen, allowing it to react preferentially with the sulfonyl chloride.
Detailed Experimental Protocol for Nosylation
Experimental Protocol: Synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
-
Suspend azetidin-3-amine dihydrochloride (1.0 equiv) in a suitable solvent such as DCM or THF (approx. 0.2 M).
-
Cool the suspension to 0 °C.
-
Add a base, such as triethylamine (3.0-3.5 equiv), dropwise. It is crucial to use enough base to neutralize both HCl salts and the HCl generated during the nosylation.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (NsCl) (1.05 equiv) in the same solvent.
-
Add the NsCl solution dropwise to the cold amine suspension over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction for the formation of the product and consumption of the starting material.
-
Upon completion, quench with water and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography to yield 1-(4-nitrobenzenesulfonyl)azetidin-3-amine.
The Chemistry of the Nosyl Group: Deprotection for Subsequent Use
While the synthesis of the N-nosylated compound is our primary goal, understanding its subsequent deprotection is essential for its application as a synthetic intermediate.
Mechanism of Thiol-Mediated Deprotection
The cleavage of the nosyl group is a classic example of nucleophilic aromatic substitution (SₙAr). The process is initiated by the attack of a soft nucleophile, typically a thiolate anion (generated from a thiol and a base), on the electron-deficient aromatic ring at the position bearing the sulfonyl group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent collapse of this complex releases the deprotected amine and a diaryl sulfide byproduct.[3]
Caption: Mechanism of nosyl group cleavage via a Meisenheimer complex.
Standard Deprotection Protocol
Experimental Protocol: Cleavage of the N-Nosyl Group
-
Dissolve the N-nosylated azetidine (1.0 equiv) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a thiol, typically thiophenol (2.0-3.0 equiv).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent.
-
Perform aqueous washes to remove the base and sulfide byproduct.
-
Dry the organic layer, concentrate, and purify the resulting free amine.[4]
Summary of Protocols and Data
The following table summarizes the key transformations and typical conditions for the synthesis of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine.
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Hydroxyl to Mesylate | MsCl, Et₃N | DCM | 0 °C to RT | >95% (crude) |
| 2 | Mesylate to Azide | NaN₃ | DMF | 80-90 °C | 80-90% |
| 3/4 | Azide Reduction & Debenzhydrylation | H₂, Pd(OH)₂/C, HCl | MeOH | RT | 75-85% |
| 5 | Selective N1-Nosylation | NsCl, Et₃N | DCM/THF | 0 °C to RT | 60-75% |
Conclusion
This guide has detailed a logical and efficient pathway for the synthesis of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine, a valuable building block in pharmaceutical research. By breaking down each step and explaining the chemical rationale behind the chosen reagents and conditions, we have provided a practical framework for its preparation. The strategic use of the benzhydryl and nosyl protecting groups allows for a controlled and high-yielding sequence, culminating in a versatile intermediate ready for diversification in drug discovery programs.
References
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.[Link]
- Synthesis of azetidine derivatives.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.[Link]
- 3-aminoazetidine, its salts and intermediates of synthesis.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience.[Link]
-
A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry.[Link]
-
Azetidine synthesis. Organic Chemistry Portal.[Link]
- Process for the removal of nitrobenzenesulfonyl.
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.[Link]
-
Azetidine. Organic Syntheses.[Link]
-
Amino Acid Derivatives for Peptide Synthesis. cem.msu.edu.[Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.[Link]
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1-(4-Nitrobenzenesulfonyl)azetidin-3-amine chemical properties
Content Type: Technical Monograph / Synthetic Guide Subject: 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine (Scaffold Intermediate) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a high-value bifunctional heterocyclic scaffold used primarily in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics.[1] It features a strained azetidine ring protected at the endocyclic nitrogen by a 4-nitrobenzenesulfonyl (Nosyl) group, leaving the exocyclic primary amine at position 3 available for selective functionalization.[1]
This guide details the physicochemical profile, orthogonal synthetic utility, and safety protocols for this compound.[1] Its primary value lies in its role as a "masked" azetidine: the Nosyl group deactivates the ring nitrogen during exocyclic amine derivatization and can subsequently be removed under mild Fukuyama conditions to reveal the secondary amine for further library expansion.
Structural Analysis & Physicochemical Profile
The molecule represents a strategic balance between ring strain and functional stability. The electron-withdrawing Nosyl group significantly alters the electronic properties of the azetidine ring compared to its alkyl or acyl counterparts.
Key Properties Table[1]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 257.27 g/mol | |
| Ring Strain | ~26 kcal/mol (Azetidine) | High strain makes the ring susceptible to ring-opening if activated, but the sulfonamide stabilizes it against nucleophilic attack.[1] |
| pKa (Exocyclic | ~8.8 – 9.2 (Predicted) | Typical for primary alkyl amines; nucleophilic and basic.[1] |
| pKa (Endocyclic | Non-basic | The sulfonyl group delocalizes the lone pair, rendering the ring nitrogen non-nucleophilic.[1] |
| LogP (Predicted) | ~0.5 – 1.2 | Moderate lipophilicity due to the aryl sulfonyl group.[1] |
| Solubility | DMSO, DMF, DCM, MeCN | Poor solubility in non-polar alkanes; moderate water solubility as HCl salt.[1] |
Structural Logic
-
The Nosyl "Cap": The 4-nitrobenzenesulfonyl group serves two purposes:[1]
-
Protection: It prevents the ring nitrogen from participating in reactions targeting the exocyclic amine (e.g., amide coupling, reductive amination).[1]
-
Activation: It enables the eventual removal of the protecting group via nucleophilic aromatic substitution (Fukuyama deprotection), unlike Tosyl groups which require harsh reductive cleavage.[1]
-
-
The 3-Amine Handle: Positioned on the puckered cyclobutane-like ring, this amine allows for the introduction of vectors perpendicular to the ring plane, ideal for probing solvent-accessible pockets in protein targets.[1]
Synthetic Routes & Production
Direct synthesis from azetidin-3-amine is discouraged due to the risk of bis-sulfonylation. The industry-standard protocol utilizes an orthogonal protection strategy, typically starting from tert-butyl azetidin-3-ylcarbamate.[1]
Recommended Synthetic Workflow
Objective: Selective sulfonylation of the ring nitrogen followed by liberation of the exocyclic amine.
-
Starting Material: tert-butyl azetidin-3-ylcarbamate (Commercial CAS: 91188-13-5).[1]
-
Step 1 (Nosylation): Reaction with 4-nitrobenzenesulfonyl chloride (
) in the presence of a mild base (TEA or DIPEA) at 0°C.[1] -
Step 2 (Boc-Deprotection): Acidic cleavage of the carbamate using TFA/DCM or HCl/Dioxane.
-
Isolation: The product is typically isolated as a hydrochloride or trifluoroacetate salt to prevent intermolecular polymerization.
Visualization: Synthesis Pathway
Caption: Figure 1. Orthogonal protection strategy ensuring regioselective synthesis of the target scaffold.
Reactivity Profile & Applications
The utility of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine is defined by its ability to serve as a "Linker-First" scaffold.[1]
The "Fukuyama" Cycle
The core reactivity exploits the orthogonality of the Nosyl group.[1] The exocyclic amine is derivatized first. Subsequently, the Nosyl group is removed using a thiol (thiophenol or mercaptoacetic acid) and base (
Protocol: Functionalization & Deprotection
Phase A: Amide Coupling (Example)
-
Dissolve 1-(4-nitrobenzenesulfonyl)azetidin-3-amine (1.0 eq) in DMF.
-
Add Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir at RT for 2–4 h. Isolate the amide intermediate.
Phase B: Nosyl Deprotection (Fukuyama Conditions) Note: This step releases the ring nitrogen.[1]
-
Dissolve the intermediate from Phase A in MeCN or DMF.
-
Add Thiophenol (1.2 – 2.0 eq) and
or (3.0 eq).[1]-
Green Alternative: Use mercaptoacetic acid or polymer-supported thiols to avoid the stench of thiophenol.
-
-
Heat to 50°C for 1–4 hours. The solution will turn yellow (formation of the Meisenheimer complex).[1]
-
Workup: The byproduct is a thioether and
. Acid/Base extraction is required to isolate the free secondary amine.
Visualization: Reactivity Logic
Caption: Figure 2. The stepwise functionalization cycle utilizing the Nosyl group's unique deprotection profile.
Handling, Safety & Stability
Hazard Identification
-
Skin Sensitization: Sulfonyl chlorides and their derivatives are potential sensitizers. Handle with gloves.
-
Ring Strain: While stabilized by the sulfonamide, the azetidine ring is strained.[1] Avoid strong Lewis acids which might trigger ring-opening polymerization.
-
Thiol Safety: The deprotection step involves thiophenol (toxic, stench).[1][2] All deprotection reactions must be performed in a well-ventilated fume hood.
Storage
-
Condition: Store as the HCl salt if possible for maximum stability.
-
Temperature: 2–8°C (Refrigerated).
-
Hygroscopicity: The amine salt is hygroscopic; store under inert atmosphere (
or ).[1]
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.
-
Kan, T., & Fukuyama, T. (2004).[1][3] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications.[3]
-
Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. [1]
-
Wang, B. J., & Duncton, M. A. J. (2020).[1][4] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [1]
-
Lowe, M. A., et al. (2012).[1] Azetidines as Bioisosteres of Pyrrolidines and Piperidines. Bioorganic & Medicinal Chemistry Letters. [1]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine, a key intermediate in medicinal chemistry and organic synthesis. The strategic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unambiguous confirmation of its molecular architecture. This document details the foundational principles behind each technique, the expected spectral data for the target molecule, and the causal logic driving the experimental choices. By integrating data from these orthogonal analytical methods, we establish a self-validating system for structural confirmation, crucial for advancing drug development and synthesis programs.
Introduction: The Significance of a Protected Azetidine Scaffold
The azetidine ring is a valuable four-membered heterocyclic motif increasingly incorporated into modern pharmaceutical agents due to its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional diversity.[1] However, the synthesis and manipulation of azetidines can be challenging. The title compound, 1-(4-nitrobenzenesulfonyl)azetidin-3-amine, represents a strategically important building block where the amine functionality is available for further chemical elaboration.
The 4-nitrobenzenesulfonyl ("nosyl" or "Ns") group serves a dual purpose. Firstly, it functions as a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions. Secondly, its strong electron-withdrawing nature activates the N-H proton of a primary amine, facilitating reactions like N-alkylation.[2][3] Given its pivotal role as a synthetic intermediate, rigorous and unequivocal structural confirmation is paramount. This guide outlines the comprehensive analytical workflow to achieve this.
Molecular Architecture and Key Structural Features
The structure of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine comprises three key components:
-
A strained four-membered azetidine ring .
-
A primary amine group at the 3-position of the azetidine ring.
-
A 4-nitrobenzenesulfonyl (nosyl) group attached to the azetidine nitrogen.
A definitive structural analysis requires probing each of these features and confirming their connectivity.
Caption: Numbered structure of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine.
Mass Spectrometry (MS): Molecular Formula and Fragmentation
Mass spectrometry is the first-line technique to determine the molecular weight and deduce the elemental composition of a molecule.[4][5] For this compound, high-resolution mass spectrometry (HRMS) is indispensable for providing an accurate mass measurement, which builds confidence in the proposed molecular formula.
Causality of Experimental Choice: Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields an abundant molecular ion, which is crucial for determining the elemental composition.[4]
Expected Data
-
Molecular Formula: C₉H₁₁N₃O₄S
-
Monoisotopic Mass: 257.0470 g/mol
-
HRMS (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 258.0543. The high mass accuracy of an instrument like an Orbitrap or TOF analyzer allows for the unambiguous assignment of the elemental composition from this measurement.[4][5]
Key Fragmentation Pathways
Tandem MS (MS/MS) experiments provide structural insights by breaking the molecule into characteristic fragments. The most probable fragmentation involves the cleavage of the N-S bond, being one of the weaker bonds in the structure.
Caption: Predicted major fragmentation pathway in ESI-MS/MS.
Data Summary: Predicted Mass Fragments
| Ion | Calculated m/z | Identity |
| [M+H]⁺ | 258.0543 | Protonated Parent Molecule |
| [C₆H₄NO₂S]⁺ | 185.9963 | 4-Nitrobenzenesulfonyl Cation |
| [C₃H₇N₂]⁺ | 71.0609 | Protonated Azetidin-3-amine |
Experimental Protocol: HPLC-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[6]
-
Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from any impurities.
-
MS Acquisition (Full Scan): Acquire data in positive ion mode over a mass range of m/z 100-1000 with a resolution of 70,000.[6]
-
MS/MS Acquisition (Data-Dependent): Configure the instrument to perform data-dependent MS/MS on the most intense ions from the full scan, using a normalized collision energy of ~35 eV to induce fragmentation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
While MS provides the molecular formula, NMR spectroscopy is the gold standard for elucidating the precise arrangement and connectivity of atoms.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete structural assignment.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Causality of Predicted Shifts:
-
Aromatic Protons: The protons on the nitro-substituted benzene ring will appear far downfield as two distinct doublets (an AA'BB' system). Their chemical shift is significantly influenced by the electron-withdrawing effects of both the sulfonyl and nitro groups.[8]
-
Azetidine Protons: The protons on the four-membered ring will exhibit characteristic shifts. The protons on C2 and C4, being adjacent to the electron-withdrawing sulfonylated nitrogen, will be deshielded and appear further downfield than the proton on C3.[9] Due to the puckered nature of the azetidine ring, these methylene protons are diastereotopic and are expected to show complex splitting patterns.[9][10]
-
Amine Protons: The primary amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Data Summary: Predicted ¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.40 | d, J ≈ 9.0 Hz | 2H | H-3', H-5' (Aromatic) | Ortho to NO₂ group, strong deshielding. |
| ~8.15 | d, J ≈ 9.0 Hz | 2H | H-2', H-6' (Aromatic) | Ortho to SO₂ group, strong deshielding. |
| ~4.10 | t, J ≈ 8.5 Hz | 2H | H-2a, H-4a (Azetidine) | Adjacent to N-SO₂, deshielded. |
| ~3.65 | dd, J ≈ 8.5, 6.0 Hz | 2H | H-2b, H-4b (Azetidine) | Adjacent to N-SO₂, deshielded. |
| ~3.50 | m | 1H | H-3 (Azetidine) | Methine proton adjacent to NH₂. |
| ~2.10 | br s | 2H | NH ₂ | Exchangeable protons of the primary amine. |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Data Summary: Predicted ¹³C NMR (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-4' | Aromatic C attached to NO₂. |
| ~142.0 | C-1' | Aromatic C attached to SO₂. |
| ~129.0 | C-2', C-6' | Aromatic CH. |
| ~125.0 | C-3', C-5' | Aromatic CH. |
| ~55.0 | C-2, C-4 | Azetidine carbons adjacent to N-SO₂.[9] |
| ~40.0 | C-3 | Azetidine carbon adjacent to NH₂.[9] |
2D NMR for Connectivity Confirmation
Sources
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.univpm.it [iris.univpm.it]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR [m.chemicalbook.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Deployment of Nosyl-Protected Azetidines in Medicinal Chemistry
A Technical Guide to the Fukuyama Amine Synthesis on Strained Rings
Executive Summary
The azetidine scaffold—a four-membered nitrogen heterocycle—has transcended its status as a mere chemical curiosity to become a cornerstone of modern medicinal chemistry.[1][2][3] By replacing planar phenyl rings or flexible alkyl chains, azetidines offer "escape from flatland," improving solubility and metabolic stability while maintaining specific vector orientation.
However, the inherent ring strain of azetidine (~25.4 kcal/mol) presents a synthetic paradox: the ring must be activated for functionalization but protected against ring-opening polymerization. This guide details the Nosyl (2- or 4-nitrobenzenesulfonyl) strategy.[4] Unlike Boc or Cbz groups (which are chemically inert to alkylation) or Tosyl groups (which require harsh, ring-destroying deprotection), the Nosyl group enables the Fukuyama Amine Synthesis , allowing for mild mono-alkylation and facile deprotection under soft nucleophilic conditions that preserve the strained azetidine core.
Part 1: Strategic Rationale
Why Azetidine?
-
Lipophilicity Modulation: Lowers LogD compared to piperidines or pyrrolidines.
-
Rigidification: Constrains bond vectors, potentially increasing potency by reducing the entropic penalty of binding.
-
Metabolic Stability: The strained ring often resists oxidative metabolism better than flexible aliphatic amines.
Why Nosyl Protection?
The choice of protecting group is the single most critical decision in azetidine functionalization.
| Protecting Group | Alkylation Potential | Deprotection Conditions | Azetidine Compatibility |
| Boc / Cbz | Low. Nitrogen lone pair is delocalized; non-nucleophilic. | Acid (TFA) or Hydrogenolysis.[5] | High (Good for storage). |
| Tosyl (Ts) | High. Activates N-H for Mitsunobu. | Harsh. Na/Naphthalene or boiling HBr. | Fatal. Usually destroys the ring. |
| Nosyl (Ns) | High. Strong EWG makes N-H acidic (pKa ~9). | Mild. Thiol/Base (Soft Nucleophile). | Excellent. Preserves ring integrity. |
Part 2: Mechanistic Architecture
The utility of the nosyl group lies in its ability to act as a "chemical chameleon"—first as an electron-withdrawing activator for alkylation, and second as an electrophile for its own removal.
The Fukuyama Cycle for Azetidines
The following diagram illustrates the complete workflow: Protection, Functionalization (via Mitsunobu or Alkylation), and Deprotection.
Figure 1: The Fukuyama Amine Synthesis workflow applied to azetidine functionalization.
The Deprotection Mechanism (Meisenheimer Complex)
Understanding the deprotection is vital for troubleshooting. It is not an acid/base hydrolysis. It is a Nucleophilic Aromatic Substitution (
-
Attack: The thiolate anion attacks the aromatic ring of the nosyl group at the position ipso to the sulfonyl group.
-
Complex: A Meisenheimer complex forms (stabilized by the nitro group).
-
Collapse: The complex collapses, expelling
and the naked amine.
Part 3: Experimental Protocols
Note: All protocols assume standard Schlenk techniques under inert atmosphere (Nitrogen or Argon).
Protocol A: N-Nosyl Protection of Azetidine
Objective: Synthesize N-(2-nitrobenzenesulfonyl)azetidine.
-
Setup: Charge a round-bottom flask with Azetidine HCl (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool to 0 °C. Add Triethylamine (3.0 equiv) dropwise. Note: Excess base is required to neutralize the HCl salt and scavenge HCl generated during sulfonylation.
-
Sulfonylation: Add 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) portion-wise over 15 minutes.
-
Critical Control: Maintain temperature < 5 °C. Exotherms can degrade NsCl.
-
-
Workup: Warm to RT and stir for 2-4 hours. Quench with saturated NaHCO3.[6] Extract with DCM.[7][8] Wash organic layer with 1M HCl (to remove pyridine/TEA) and brine.
-
Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (typically 20-40% EtOAc/Hex).
Protocol B: N-Alkylation (The Fukuyama Step)
Objective: Mono-alkylation of the azetidine nitrogen.
Method 1: Direct Alkylation (for reactive halides)
-
Dissolve N-Nosyl Azetidine in DMF or MeCN .
-
Add K2CO3 (2.0 equiv) and the Alkyl Halide (1.1 equiv).
-
Heat to 50–60 °C. Monitor by LCMS.
-
Why this works: The pKa of the sulfonamide NH is lowered by the nitro group, allowing weak bases like carbonate to deprotonate it effectively.
-
Method 2: Mitsunobu Reaction (for alcohols)
-
Dissolve N-Nosyl Azetidine (1.0 equiv), Alcohol (1.2 equiv), and PPh3 (1.5 equiv) in Toluene or THF .
-
Cool to 0 °C. Add DIAD or DEAD (1.5 equiv) dropwise.
-
Stir at RT overnight.
Protocol C: Deprotection (The "Soft" Release)
Objective: Remove the Nosyl group without opening the azetidine ring.
Standard Thiophenol Method:
-
Reaction: Dissolve the alkylated N-nosyl azetidine in DMF or MeCN (0.1 M).
-
Reagents: Add Thiophenol (PhSH) (1.2–2.0 equiv) and K2CO3 or Cs2CO3 (3.0 equiv).
-
Safety Note: Thiophenol is highly toxic and malodorous. Use bleach to quench glassware.
-
-
Conditions: Stir at RT for 2–12 hours. The solution usually turns bright yellow (Meisenheimer complex formation).
-
Workup: Dilute with Ether/Water. The amine product stays in the organic phase (if lipophilic) or requires careful extraction if polar.
-
Purification Tip: An amine scavenger resin can be used to remove excess thiophenol byproducts.
-
Odorless Alternative (Green Chemistry): Replace Thiophenol with 2-Mercaptoethanol (3.0 equiv) and DBU (5.0 equiv). This is slower but safer and less offensive.
Part 4: Troubleshooting & Optimization
Preventing Ring Opening
The azetidine ring is under strain.[1][9] While the nosyl protocol is mild, "hidden" acids can be fatal.
-
Risk: During deprotection, if the reaction becomes acidic, the amine can attack itself or polymerize.
-
Solution: Ensure substantial excess of base (Carbonate or DBU) is present during the deprotection step. Do not use strong acid workups (like 6M HCl) to isolate the amine; use mild buffers or direct evaporation if possible.
Solubility Issues
Nosyl-azetidines can be surprisingly crystalline and insoluble.
-
Solution: If insoluble in MeCN, switch to DMF or NMP . Heating to 40 °C is generally safe for the nosyl group.
Removing the "Yellow"
The byproduct of deprotection (nitrophenyl sulfide) is yellow and lipophilic.
-
Solution: If the product amine is basic, perform an acid-base extraction:
-
Extract reaction mixture with 1M HCl (Product goes to aqueous; Byproducts stay in organic).
-
Wash aqueous layer with Ether.
-
Basify aqueous layer (pH > 10) with NaOH.
-
Extract Product back into DCM.
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004).[8] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Link
-
Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Link
-
BenchChem. (2025).[6] 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines: Application Notes. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pharm.or.jp [pharm.or.jp]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Azetidine Ring Strain & Reactivity: A Technical Guide
Topic: Azetidine Ring Strain and Reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The azetidine ring—a four-membered nitrogen heterocycle—occupies a unique "Goldilocks" zone in organic chemistry.[1][2] With a ring strain energy (RSE) of approximately 25.4 kcal/mol , it possesses significantly greater potential energy than pyrrolidine (5.4 kcal/mol) yet retains a kinetic stability that allows for isolation and manipulation, unlike the highly reactive aziridine.[2]
For the medicinal chemist, azetidine is not merely a structural spacer; it is a high-value pharmacophore.[1][2] It serves as a metabolic gatekeeper, a vector for precise substituent positioning, and a bioisostere for gem-dimethyl or carbonyl groups. This guide dissects the physical chemistry driving azetidine’s reactivity, details modern synthetic architectures (specifically strain-release methodologies), and provides actionable protocols for its integration into drug scaffolds.[1][2][3][4]
Physical Chemistry & Structural Dynamics
Ring Strain Energy (RSE) Landscape
The reactivity of azetidine is governed by the release of angular strain. Unlike six-membered rings that adopt strain-free chair conformations, azetidine is forced into a compromised geometry.
| Heterocycle | Ring Size | RSE (kcal/mol) | Bond Angle (Avg) | Dominant Reactivity Driver |
| Aziridine | 3 | 27.7 | 60° | Relief of extreme angle strain (Explosive ring opening) |
| Azetidine | 4 | 25.4 | ~90° | Strain-release functionalization / Ring expansion |
| Pyrrolidine | 5 | 5.4 | 108° | Entropy / Torsional strain |
| Piperidine | 6 | 0.0 | 109.5° | Sterics (A-values) |
Conformational Puckering
Azetidine is not planar. To alleviate torsional strain (eclipsing interactions between adjacent methylene hydrogens), the ring adopts a puckered conformation .
-
Puckering Angle: ~30–35°
-
Inversion Barrier: Low (~1.3 kcal/mol), allowing rapid equilibration at room temperature.
-
Substituent Effect: 3-substituted azetidines prefer the pseudo-equatorial position to minimize 1,3-transannular steric clashes.
Electronic Properties & Basicity
A common misconception is that ring strain drastically reduces basicity via hybridization effects (increased s-character in the lone pair).
-
Theoretical Expectation: Bond angles < 109.5° imply high p-character in C-N bonds
high s-character in lone pair lower basicity. -
Experimental Reality: Azetidine (
) is comparably basic to pyrrolidine ( ) and secondary amines in aqueous solution. -
Mechanism: While the gas-phase basicity is indeed lower, the compact, exposed nitrogen of the azetidinium ion is highly efficiently solvated by water, compensating for the hybridization penalty.
Synthetic Architectures
Modern azetidine synthesis has shifted from "forceful closure" (high enthalpy penalty) to "strain transfer" techniques.
The Modern Standard: Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)
The most powerful method for accessing highly substituted azetidines is the ring-opening of ABBs. This method utilizes the immense strain of the bicyclic system (~60 kcal/mol) to drive the formation of the azetidine core.
Mechanism Visualization (DOT)
Caption: The thermodynamic downhill drive from ABB to Azetidine allows for the installation of complex nucleophiles at the C3 position, a transformation difficult to achieve via direct substitution.
Reactivity Profile
Nucleophilic Ring Opening
While stable to weak bases, azetidines undergo ring opening with strong nucleophiles, especially when activated (quaternized or protonated).
-
Regioselectivity: Nucleophiles typically attack the less hindered carbon (S_N2-like).
-
Application: Synthesis of
-amino acids or linear polyamines.
C-H Functionalization (Minisci-Type)
The rigidity of the azetidine ring activates the
-
Protocol: Photoredox catalysis generates an
-amino radical, which is trapped by electron-deficient heteroarenes. -
Medicinal Utility: Late-stage functionalization of drug cores without de novo synthesis.
Experimental Protocol: Strain-Release Synthesis of 3-Aryl Azetidines
Objective: Synthesis of 1-(tert-butyl)-3-phenylazetidine via Grignard addition to an ABB precursor. Scale: 1.0 mmol
Reagents
-
1-(tert-butyl)-1-azabicyclo[1.1.0]butane (ABB precursor)
-
Phenylmagnesium bromide (3.0 M in ether)
-
Transition Metal Catalyst: Copper(I) Iodide (CuI) - 10 mol%
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology
-
System Prep: Flame-dry a 25 mL Schlenk flask and cool under argon atmosphere. Add CuI (19 mg, 0.1 mmol).
-
Solvation: Add anhydrous THF (5 mL) and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Organometallic Addition: Dropwise add Phenylmagnesium bromide (0.4 mL, 1.2 mmol) over 5 minutes. The solution may change color (often yellow/brown) indicating cuprate formation.
-
ABB Injection: Dissolve the ABB (111 mg, 1.0 mmol) in THF (1 mL) and add dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Note: The strain release is exothermic; controlled warming prevents side reactions.
-
Quench: Cool to 0 °C and quench with saturated aqueous NH4Cl (5 mL).
-
Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, 5% MeOH in DCM).
Validation Check:
-
TLC: Staining with Ninhydrin or KMnO4 is required (UV activity may be weak depending on the R group).
-
NMR: Look for the characteristic azetidine C-H signals (typically
3.0–4.0 ppm) and the disappearance of the highly shielded ABB bridgehead protons ( ~1.0–1.5 ppm).
Medicinal Chemistry Applications
The "Azetidine Switch"
Replacing a gem-dimethyl group or a piperidine ring with an azetidine often improves physicochemical properties.
| Parameter | Effect of Azetidine Substitution | Mechanism |
| LogD (Lipophilicity) | Decreases | Solvation of the exposed N-lone pair lowers lipophilicity compared to carbocyclic analogs. |
| Metabolic Stability | Increases | Reduced ring size removes labile C-H oxidation sites common in piperidines/pyrrolidines. |
| Vector Geometry | Rigidification | The ~90° angle creates distinct exit vectors for substituents, distinct from the 109° of sp3 chains. |
Case Study: Cobimetinib
Cobimetinib (MEK inhibitor) utilizes a 3-substituted azetidine.
-
Role: The azetidine ring positions the piperidine moiety into a precise solvent-exposed region of the MEK enzyme, optimizing binding enthalpy while maintaining high aqueous solubility.
References
-
Synthesis of Azetidines from Azabicyclo[1.1.
- Title: Strain-Release Amination of Enol Trifl
- Source:Science, 2016.
-
URL:[Link]
-
Ring Strain Energies
- Title: The energies of the cycloalkanes and rel
- Source:Journal of Organic Chemistry, 2003.
-
URL:[Link]
-
Azetidine Basicity & Solvation
-
Medicinal Chemistry of Four-Membered Rings
-
Cobimetinib Structure & Discovery
- Title: Discovery of Cobimetinib (GDC-0973), a Potent and Selective MEK Inhibitor
- Source:ACS Medicinal Chemistry Letters, 2015.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Technical Guide: Synthesis and Utility of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Topic: 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a specialized heterocyclic intermediate utilized in medicinal chemistry and organic synthesis. It features an azetidine ring—a four-membered nitrogen heterocycle known for its significant ring strain (~25 kcal/mol) and distinct pharmacokinetic profile—protected at the ring nitrogen by a 4-nitrobenzenesulfonyl (Nosyl) group.
This compound serves two primary functions:
-
Scaffold Functionalization: The free primary amine at the C3 position allows for the introduction of diverse pharmacophores via amide coupling, reductive amination, or nucleophilic substitution.
-
Orthogonal Protection: The Nosyl group on the N1 position acts as an electron-withdrawing protecting group that is stable to acidic and basic conditions but can be selectively cleaved under mild nucleophilic conditions (Fukuyama deprotection), enabling late-stage elaboration of the azetidine core.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
While specific CAS numbers for this exact unsubstituted derivative are often reserved for custom synthesis libraries (unlike its 3-methyl analog, CAS 2138092-82-5), its identity is defined by the following parameters:
| Property | Data |
| Systematic Name | 1-((4-Nitrophenyl)sulfonyl)azetidin-3-amine |
| Molecular Formula | C |
| Molecular Weight | 257.27 g/mol |
| Structural Features | Azetidine ring (C3-substituted), 4-Nitrobenzenesulfonyl (Nosyl) group at N1 |
| Predicted pKa (Amine) | ~8.5–9.5 (Conjugate acid of C3-amine) |
| Predicted LogP | ~0.5–1.2 (Moderate polarity due to sulfonamide/nitro groups) |
| Solubility | Soluble in DMSO, DMF, MeOH; Moderate solubility in DCM |
Synthetic Pathway & Methodology
The synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine requires a strategy that differentiates the two nitrogen atoms of the azetidine core. The most robust protocol utilizes tert-butyl azetidin-3-ylcarbamate as the starting material to ensure regioselective sulfonylation at the ring nitrogen.
Step 1: N-Sulfonylation
Objective: Install the Nosyl group at the N1 position while the C3 amine remains Boc-protected.
-
Reagents: tert-Butyl azetidin-3-ylcarbamate (1.0 eq), 4-Nitrobenzenesulfonyl chloride (1.1 eq), Triethylamine (Et
N) or DIPEA (1.5 eq). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: 0°C to Room Temperature (RT), 2–4 hours.
Protocol:
-
Dissolve tert-butyl azetidin-3-ylcarbamate in anhydrous DCM (0.1 M concentration).
-
Add Et
N and cool the solution to 0°C under an inert atmosphere (N or Ar). -
Add 4-Nitrobenzenesulfonyl chloride portion-wise to control the exotherm.
-
Warm to RT and monitor by TLC/LC-MS.
-
Workup: Quench with saturated NaHCO
, extract with DCM, dry over Na SO , and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 2: N-Boc Deprotection
Objective: Reveal the primary amine at C3.
-
Reagents: Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).
-
Solvent: DCM (for TFA) or Dioxane/MeOH (for HCl).
-
Conditions: RT, 1–2 hours.
Protocol:
-
Dissolve the intermediate from Step 1 in DCM.
-
Add TFA (20% v/v final concentration).
-
Stir at RT until starting material is consumed.
-
Workup (Free Base): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO
or 1M NaOH (carefully, to avoid hydrolysis of the sulfonamide, though Nosyl is relatively stable to base). Dry and concentrate.
Visual Synthesis Workflow
Figure 1: Step-wise synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine from commercially available carbamates.
Functional Utility & Applications
The Nosyl Group as a Protecting/Activating Agent
The 4-nitrobenzenesulfonyl group is a cornerstone of the Fukuyama Amine Synthesis . In the context of this azetidine derivative:
-
Activation: The electron-withdrawing nature of the Nosyl group renders the sulfonamide nitrogen (N1) non-basic and non-nucleophilic, preventing side reactions at the ring nitrogen during C3 functionalization.
-
Cleavage (Denosylation): If the N1 position requires further elaboration (e.g., to create N1-alkylated azetidines), the Nosyl group can be removed selectively using thiophenol/K
CO or mercaptoacetic acid/LiOH . This orthogonality is critical for synthesizing complex peptidomimetics or CNS-active compounds where the azetidine nitrogen is a key pharmacophore interaction point.
Medicinal Chemistry Scaffolding
Azetidine-3-amines are bioisosteres of piperazines and pyrrolidines but offer unique vectors for substituent display due to the puckered conformation of the four-membered ring.
-
Vector Alignment: The C3-amine allows for the attachment of "warheads" or lipophilic tails, projecting them at specific angles relative to the N1-sulfonamide core.
-
Metabolic Stability: The azetidine ring is often more metabolically stable than larger rings, reducing oxidative clearance.
Mechanistic Pathway: Fukuyama-Type Functionalization
Figure 2: Application of the scaffold in a protection-deprotection strategy for library generation.
Safety & Handling
-
Hazards: 4-Nitrobenzenesulfonyl derivatives are potential sensitizers. The precursor, 4-nitrobenzenesulfonyl chloride, is corrosive and moisture-sensitive.
-
Storage: Store the amine salt (hydrochloride or trifluoroacetate) at -20°C under desiccant. The free base should be used immediately or stored in solution to prevent polymerization or degradation.
-
Precautions: Use standard PPE (gloves, goggles, lab coat). Perform all synthesis steps in a fume hood to avoid inhalation of sulfonyl chloride vapors or volatile amines.
References
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359. Link
-
Wang, B. J., & Duncton, M. A. (2020).[3][4] A Single-Step Synthesis of Azetidine-3-amines.[3][4] The Journal of Organic Chemistry, 85(20), 13317-13323.[4] Link
-
Lowe, M. A., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(16), 7187–7211. Link
-
Burkhard, J. A., et al. (2010).[5] Synthesis and structural analysis of a new class of azetidine-based scaffolds. Organic Letters, 12(9), 1944-1947. Link
Sources
- 1. 1884189-93-8_CAS号:1884189-93-8_N-[4-(3-azetidinylthio)phenyl]-2-cyclopropyl-5-pyrimidinecarboxamide - 化源网 [chemsrc.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine: A Key Building Block in Modern Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, a pivotal building block for drug discovery and development. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight, and details a robust synthetic pathway and subsequent deprotection protocols. By grounding theoretical principles in practical, field-proven methodologies, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of the azetidine scaffold. We explore the causality behind experimental choices, from the strategic implementation of the 4-nitrobenzenesulfonyl (nosyl) protecting group to its efficient cleavage, ensuring a comprehensive understanding for its application in complex molecular design.
Introduction: The Strategic Value of the Azetidine Scaffold
In contemporary drug discovery, the azetidine ring has emerged as a "privileged" structural motif.[1] This four-membered saturated heterocycle offers a compelling balance of chemical stability and inherent ring strain (approx. 25.4 kcal/mol), which imparts unique conformational rigidity.[1] This rigidity is highly advantageous in medicinal chemistry, as it reduces the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. Unlike more flexible aliphatic chains, the azetidine framework provides well-defined three-dimensional exit vectors, allowing for precise spatial orientation of substituents to optimize interactions within a receptor's binding pocket.
The subject of this guide, 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, combines this valuable scaffold with two key functionalities: a primary amine at the 3-position, which serves as a crucial handle for further chemical elaboration, and a 4-nitrobenzenesulfonyl (nosyl) group on the ring nitrogen. The nosyl group is a robust protecting group for amines, stable to a wide array of reaction conditions, yet removable under specific, mild protocols that are orthogonal to many other common protecting groups like Boc and Cbz.[2] This dual functionality makes the title compound a versatile and highly sought-after intermediate in the synthesis of complex pharmaceutical agents.
Core Physicochemical Properties
The fundamental characteristics of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine are critical for its application in synthesis, dictating solubility, reactivity, and analytical behavior. The molecular weight, in particular, is a cornerstone for stoichiometric calculations in reaction planning and for confirmation of identity via mass spectrometry.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₁₁N₃O₄S | Calculated |
| Molecular Weight | 257.27 g/mol | Calculated |
| Monoisotopic Mass | 257.0470 g/mol | Calculated |
| Appearance | (Predicted) White to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, THF) | Inferred from structure |
Synthesis and Chemical Logic
The synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a multi-step process that requires careful control of protecting group strategy. A common and logical pathway involves the protection of a commercially available azetidine precursor followed by functional group manipulation.
Rationale for Synthetic Strategy
The chosen synthetic route (detailed in Section 5.1) begins with 1-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) group is an ideal initial protecting group for the azetidine nitrogen due to its stability under the conditions required for reductive amination and its facile removal with acid. The key steps are:
-
Reductive Amination: To install the amine at the 3-position. Using ammonium acetate and a reducing agent like sodium cyanoborohydride is a standard and effective method.
-
Protecting Group Swap: The primary amine at the 3-position is more nucleophilic than the Boc-protected ring nitrogen. However, to install the nosyl group on the ring nitrogen, the Boc group must first be removed. Direct nosylation of azetidin-3-amine hydrochloride would likely lead to a mixture of products. Therefore, a more controlled approach is to protect the newly installed 3-amino group, deprotect the ring nitrogen, and then selectively nosylate the ring nitrogen. A more streamlined approach involves direct nosylation of a suitable azetidine precursor.
-
Nosylation of the Ring Nitrogen: The final step involves reacting the deprotected azetidine with 4-nitrobenzenesulfonyl chloride (nosyl chloride).[3] This reaction proceeds via nucleophilic attack of the azetidine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. The use of a non-nucleophilic base, such as triethylamine or DIPEA, is crucial to scavenge the HCl byproduct without competing in the reaction.[4]
The overall workflow is depicted below.
Caption: Synthetic workflow for 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine.
The Role and Utility of the Nosyl Group
The 4-nitrobenzenesulfonyl (nosyl) group is not merely a placeholder; its chemical properties are instrumental in multi-step synthesis.
-
Activation: The strongly electron-withdrawing nitro group makes the protons on an adjacent nitrogen (in a nosyl-protected primary amine) acidic. This facilitates N-alkylation reactions, such as the Fukuyama-Mitsunobu reaction, to generate secondary amines—a transformation that is often challenging with unprotected or less-activated amines.[5]
-
Orthogonality: The nosyl group is stable to acidic conditions used to remove Boc groups and the hydrogenolysis conditions used to remove Cbz or benzyl groups. This chemical resilience allows for selective deprotection of other functional groups within a complex molecule.
-
Mild Cleavage: Despite its stability, the nosyl group can be efficiently removed under mild conditions using a thiol nucleophile (e.g., thiophenol) and a base (e.g., potassium carbonate or cesium carbonate).[2][6] This deprotection proceeds via a nucleophilic aromatic substitution mechanism.
Caption: Simplified mechanism for the deprotection of a nosylated amine.
Experimental Protocols
The following protocols are provided as representative methods. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
This protocol assumes the starting material is Azetidin-3-amine dihydrochloride.
-
Materials:
-
Azetidin-3-amine dihydrochloride (1.0 equiv)
-
4-Nitrobenzenesulfonyl chloride (1.05 equiv)[3]
-
Triethylamine (TEA) (3.0 equiv)
-
Dichloromethane (DCM) (sufficient to make a 0.1 M solution)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Azetidin-3-amine dihydrochloride and dichloromethane.
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add triethylamine to the suspension and stir for 15 minutes. The suspension should become a clearer solution as the free base is formed.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride in a minimal amount of dichloromethane.
-
Add the solution of 4-nitrobenzenesulfonyl chloride dropwise to the cold amine solution over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq.), saturated sodium bicarbonate (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure title compound.
-
Protocol: Deprotection of the Nosyl Group
-
Materials:
-
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine (1.0 equiv)
-
Thiophenol (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
Dissolve the nosyl-protected azetidine in DMF or ACN in a round-bottom flask.
-
Add potassium carbonate to the solution, followed by the addition of thiophenol.[5] Note: Thiophenol has a strong, unpleasant odor and must be handled in a fume hood. Odorless alternatives have been developed.[7]
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. The deprotection can be accelerated by gentle heating (e.g., 40-50 °C) if proceeding slowly.[2]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash repeatedly with 1 M NaOH (aq.) to remove excess thiophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected azetidin-3-amine. Further purification may be required depending on the subsequent application.
-
Conclusion
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a strategically vital intermediate in modern synthetic and medicinal chemistry. Its calculated molecular weight of 257.27 g/mol is a fundamental parameter for its use in quantitative synthesis. The compound masterfully combines the conformationally rigid and desirable azetidine core with the robust and versatile nosyl protecting group. The synthetic and deprotection protocols detailed herein are based on established, reliable chemical transformations, providing a clear path for researchers to access and utilize this valuable building block. A thorough understanding of the principles governing its synthesis and reactivity empowers scientists to effectively incorporate this and related scaffolds into the design of next-generation therapeutics.
References
-
Chiarato, L., & Floresta, G. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc, 2005(11), 227-234. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3623-3648. Available from: [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Guisan, M., & Sarlah, D. (2018). Odorless nosyl deprotection by in-situ formation of a thiolate. Abstracts of Papers of the American Chemical Society, 255. Available from: [Link]
-
American Elements. (n.d.). 1-(4-methoxybenzenesulfonyl)azetidin-3-amine. Retrieved February 15, 2026, from [Link]
-
Bartoli, G., et al. (2009). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(21), 3551-3555. Available from: [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 139, 154988. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 15, 2026, from [Link]
-
Tohoku University Research Repository. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Tetrahedron Letters, 36(36), 6373-6374. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Note: Strategies for the Deprotection of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Introduction
In contemporary medicinal chemistry and drug development, azetidine moieties are increasingly incorporated into molecular scaffolds to enhance potency, modulate physicochemical properties, and explore novel chemical space.[1][2] The protection of the azetidine nitrogen is a critical step in multi-step syntheses, and the 4-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a premier choice for this role. The nosyl group offers robust stability across a wide range of reaction conditions, yet its most significant advantage lies in its selective and mild removal.[3][4]
Unlike the harsh conditions often required to cleave other sulfonamides like the tosyl (Ts) group, the nosyl group can be cleaved under mild, often neutral or slightly basic, conditions.[4][5] This orthogonality to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups makes it an invaluable tool in complex synthetic routes.[3] This application note provides a detailed, experience-driven guide for researchers on the deprotection of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine, focusing on the underlying mechanism, detailed experimental protocols, and practical insights for successful execution.
The Deprotection Mechanism: A Nucleophilic Aromatic Substitution Pathway
The cleavage of the N-S bond in a nosyl-protected amine does not occur directly. Instead, the reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The strong electron-withdrawing effect of the para-nitro group renders the aromatic ring sufficiently electron-deficient to be attacked by a soft nucleophile, typically a thiol.
The key steps are as follows:
-
Thiolate Generation: A base is used to deprotonate the thiol (R-SH), generating a more nucleophilic thiolate anion (R-S⁻). Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][8]
-
Meisenheimer Complex Formation: The thiolate anion attacks one of the ipso-carbons of the nitro-activated aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][7]
-
Elimination and Amine Release: The Meisenheimer complex collapses, leading to the irreversible elimination of sulfur dioxide (SO₂) and the release of the free amine. The thiol is consumed, forming a thioether byproduct.[5][7]
This mechanism underscores why the reaction is so effective; the energetic driving force is the formation of the stable SO₂ molecule and the aromatic thioether.
Caption: Figure 1: Mechanism of Nosyl Deprotection via a Meisenheimer Complex.
Data Presentation: Comparative Overview of Deprotection Conditions
The selection of reagents can be tailored to the specific substrate and desired reaction kinetics. The following table summarizes common conditions reported for the deprotection of nosyl-protected amines, providing a reliable starting point for optimization.
| Thiol Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 85-95 | [9] |
| Thiophenol | Cs₂CO₃ | Acetonitrile | 50 | 91 | [9] |
| 2-Mercaptoethanol | DBU | Acetonitrile | Room Temp | 88 | [9] |
| Mercaptoacetic Acid | NaOMe | MeOH | Reflux | ~75 | [10][11] |
| PS-Thiophenol | Cs₂CO₃ | THF | 80 (Microwave) | >90 | [8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine. It is imperative to perform these reactions in a well-ventilated fume hood, especially when using volatile thiols like thiophenol.
This is the most widely adopted and reliable method for solution-phase nosyl deprotection.[3][12]
Materials:
-
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine (1.0 equiv)
-
Thiophenol (2.5 equiv)[9]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)[3][9]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-nitrobenzenesulfonyl)azetidin-3-amine (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve/suspend the starting material (a concentration of 0.1-0.2 M is typical). Add thiophenol (2.5 equiv) to the stirred suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. A typical mobile phase for TLC is 10% Methanol in Dichloromethane with 1% triethylamine.
-
Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers. Wash sequentially with 1 M NaOH (2x) to remove excess thiophenol, followed by water (1x) and brine (1x).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude azetidin-3-amine by silica gel column chromatography to remove the thioether byproduct and any residual impurities.
This method leverages a solid-supported reagent to dramatically simplify the purification process, as the excess thiol and the thioether byproduct are bound to the polymer resin and removed by simple filtration.[8][13]
Materials:
-
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine (1.0 equiv)
-
Polymer-supported thiophenol (PS-thiophenol, ~2.0 mmol/g loading, 2.0-3.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[3]
-
Tetrahydrofuran (THF), anhydrous
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter)
Procedure:
-
Reaction Setup: In a sealable reaction vessel or microwave vial, combine 1-(4-nitrobenzenesulfonyl)azetidin-3-amine (1.0 equiv), PS-thiophenol resin (2.0-3.0 equiv), and cesium carbonate (3.0 equiv).
-
Solvent Addition: Add anhydrous THF.
-
Reaction:
-
Monitoring: Monitor the reaction by taking a small aliquot of the supernatant and analyzing via TLC or LC-MS. If the reaction stalls, a second addition of fresh PS-thiophenol resin may be required.[8]
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a fritted funnel to remove the resin and cesium carbonate.
-
Purification: Wash the collected resin thoroughly with THF or another suitable solvent (e.g., DCM, EtOAc). Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which is often of high purity. Further purification is typically not required.
Visualization of Experimental Workflow
Caption: Figure 2: General Experimental Workflow for Nosyl Deprotection.
Expert Insights and Troubleshooting
-
Causality of Reagent Choice: Cesium carbonate is often preferred over potassium carbonate as it is more soluble in organic solvents and can lead to faster reaction rates. Thiophenol is highly effective due to the pKa of its thiol proton, but less noxious reagents like 2-mercaptoethanol can also be used, sometimes requiring slightly more forcing conditions.[10]
-
Incomplete Reactions: If the reaction stalls, particularly at room temperature, gentle heating (e.g., to 40-50°C) can often drive it to completion.[6][7] Alternatively, a second portion of the thiol and base can be added.[8]
-
Workup Considerations: The basic wash (e.g., 1M NaOH) in Protocol 1 is crucial for removing the acidic thiophenol, which can otherwise protonate the desired amine product and complicate extraction and purification.
-
Odor Management: The pungent odor of thiophenol is a significant practical challenge.[14] All manipulations should be conducted in a high-efficiency fume hood. Glassware and waste can be decontaminated by rinsing with a dilute bleach (sodium hypochlorite) solution.
Conclusion
The deprotection of the 1-(4-nitrobenzenesulfonyl) group is a reliable and high-yielding transformation that is fundamental to the use of this protecting group in azetidine chemistry. By understanding the underlying SNAr mechanism, researchers can logically select from established protocols, whether opting for the classic solution-phase method with thiophenol or the streamlined workflow offered by polymer-supported reagents. The methods detailed herein provide a robust and validated foundation for scientists and drug development professionals to efficiently access valuable azetidin-3-amine intermediates for further synthetic elaboration.
References
-
Celentano, G., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998. Available at: [Link]
-
Leggio, A., et al. (2009). N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. Available at: [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. Available at: [Link]
-
Di Gioia, M.L., et al. (2009). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. Available at: [Link]
-
Liguori, A., et al. (2003). "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. PubMed. Available at: [Link]
-
Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? r/OrganicChemistry. Available at: [Link]
-
May, I., & Heller, S. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. Available at: [Link]
-
Kan, T., & Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. School of Pharmaceutical Sciences, University of Shizuoka. Available at: [Link]
-
Taddei, M., et al. (2005). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ResearchGate. Available at: [Link]
-
Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(3), 115-119. Available at: [Link]
-
Singh, G. S., & Chhetri, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13236-13254. Available at: [Link]
-
Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51554-51589. Available at: [Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Application Note: N-Nosyl Deprotection Strategies in Organic Synthesis
Abstract & Strategic Utility
The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a cornerstone of the Fukuyama Amine Synthesis , enabling the mono-alkylation of primary amines to secondary amines—a transformation notoriously difficult with standard alkyl halides due to over-alkylation. Unlike the robust tosyl (Ts) group, which often requires harsh reductive cleavage (Na/naphthalene) or strong acids, the nosyl group is cleaved under mild, neutral-to-basic conditions via nucleophilic aromatic substitution (
This guide provides a tiered approach to deprotection, moving from the "Gold Standard" (Thiophenol) to modern "Odorless" and "Solid-Phase" methodologies, ensuring high yield and operational safety.
Mechanistic Insight
Understanding the deprotection mechanism is critical for troubleshooting. The cleavage is not a hydrolysis. It is an intermolecular
-
Activation: The electron-withdrawing nitro group (
) at the ortho or para position activates the benzene ring, making it susceptible to nucleophilic attack. -
Meisenheimer Complex: A soft nucleophile (thiolate,
) attacks the ipso-carbon (bearing the sulfonyl group), forming a transient anionic -complex (Meisenheimer complex). -
Elimination: The complex collapses, expelling sulfur dioxide (
) and the deprotected amine anion, which is rapidly protonated.
Visualization: Mechanistic Pathway
Experimental Protocols
Protocol A: The "Gold Standard" (Thiophenol)
Best for: Difficult substrates, sterically hindered amines, and large-scale batches where yield is paramount. Risk: High toxicity and extreme stench. Requires strict fume hood discipline.
Reagents:
-
Substrate: N-nosyl amine (
equiv)[1][2] -
Reagent: Thiophenol (PhSH) (
equiv) -
Base:
or ( equiv) -
Solvent: DMF or MeCN (
M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add the N-nosyl substrate and dissolve in anhydrous DMF or MeCN.
-
Addition: Add the base (
) in one portion. The suspension may turn slight yellow. -
Thiol Addition: Add thiophenol via syringe. Note: The reaction mixture often turns bright yellow/orange due to the formation of the nitrophenyl thioether byproduct.
-
Reaction: Stir at room temperature (RT) for 1–4 hours. Monitor by TLC.[1][2] The sulfonamide spot (UV active) should disappear; the free amine spot (ninhydrin/stain active) should appear.
-
Workup (CRITICAL):
-
Dilute with
and extract with EtOAc or DCM.[1][2] -
Odor Control: Wash the organic phase with 1M NaOH (2x).[3][1] This deprotonates excess thiophenol into water-soluble sodium thiophenolate, removing it from the organic layer.
-
Bleach Quench: Treat all aqueous waste and glassware with dilute bleach (sodium hypochlorite) to oxidize residual thiols to sulfonates, neutralizing the smell.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Protocol B: The "Odorless" Alternative (Mercaptoethanol)
Best for: Standard substrates, labs with poor ventilation, or "green" chemistry requirements.
Mechanism: Uses 2-mercaptoethanol (
Reagents:
-
Substrate: N-nosyl amine (
equiv)[1][2] -
Reagent: 2-Mercaptoethanol (
equiv) -
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (
equiv)
Step-by-Step:
-
Add 2-mercaptoethanol followed by DBU.
-
Stir at RT for 30 minutes to 2 hours.
-
Workup: Dilute with water/brine and extract with ether/EtOAc. The byproduct (hydroxyethyl-nitrophenyl sulfide) is more polar than the thiophenol equivalent but can still be removed via aqueous washes or chromatography.
Protocol C: Solid-Phase Synthesis (SPS)
Best for: Peptide synthesis or parallel library generation.
Reagents:
-
Resin-bound N-nosyl amine.[6]
-
Reagent: 2-Mercaptoethanol (
equiv) -
Base: DBU (
equiv)
Step-by-Step:
-
Swell resin in DMF for 20 mins.
-
Add a solution of Mercaptoethanol and DBU in DMF to the reaction vessel.
-
Shake/agitate for 30 mins (repeat x2 if the sequence is critical).
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).
-
Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm deprotection (positive result = blue/purple beads).
Decision Matrix & Optimization
Selection Guide
Comparative Data Table
| Feature | Thiophenol (PhSH) | 2-Mercaptoethanol | Thioglycolic Acid |
| Reactivity | High (Fastest kinetics) | Moderate | Moderate |
| Base Required | DBU (Stronger base needed) | LiOH / Et3N | |
| Odor | Severe (Stench) | Mild / Manageable | Low |
| Workup | Requires Bleach Quench | Standard Aqueous Wash | Acid/Base Extraction |
| Byproduct | Ph-S-Ar ( | HO-Et-S-Ar ( | HOOC-CH2-S-Ar ( |
Troubleshooting & Scientific Integrity
Self-Validating the Reaction
-
Color Change: The reaction almost always turns from colorless/pale to deep yellow/orange . This is the chromophore of the nitrophenyl thioether byproduct. If the solution remains colorless, the thiolate has likely not formed (check base quality) or the reaction has not started.
-
TLC Monitoring: The N-nosyl starting material is strongly UV active. The product amine is often less UV active (unless it contains other aromatics). Use a stain (Ninhydrin for free amines, Dragendorff for tertiary amines) to visualize the product.
Common Pitfalls
-
Incomplete Reaction:
-
Cause: Old base (
absorbs water) or oxidized thiol (disulfides are inactive). -
Fix: Use anhydrous base and fresh thiol. Increase temperature to 40°C (rarely needed).
-
-
Side Reactions (Hydrolysis):
-
Issue: If strong hydroxide bases (NaOH) are used without thiol, simple hydrolysis is slow and competitive side reactions occur.
-
Correction: Always ensure the thiol is present before heating or extended stirring.
-
-
Solubility:
-
Issue: Peptide substrates may aggregate in DCM.
-
Correction: Switch to DMF or NMP.[1] For Protocol B, DBU improves solubility of polar substrates.
-
References
-
Fukuyama, T. , Jow, C.-K., & Cheung, M. (1995).[4] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
Kan, T. , & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [3]
- Matier, C. D., et al. (2014). Odorless and efficient synthesis of secondary amines via the Fukuyama–Mitsunobu reaction.
- Maligres, P. E., et al. (2002). Nosyl Group Deprotection: Thioglycolic Acid as an Odorless Alternative. Tetrahedron Letters, 38.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Alkylation of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly significant motifs in medicinal chemistry and drug discovery.[1][2][3] Their unique structural and physicochemical properties, such as high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced pharmacokinetic profiles, including improved solubility and metabolic stability.[1] This has led to their incorporation into several FDA-approved drugs, such as baricitinib and cobimetinib, to optimize receptor selectivity and overall therapeutic efficacy.[1]
The functionalization of the azetidine core is a key strategy for generating diverse compound libraries for drug screening. Specifically, the alkylation of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine provides a versatile platform for introducing a wide range of substituents at the 3-amino position. The 4-nitrobenzenesulfonyl (nosyl) group serves as an effective protecting group for the azetidine nitrogen, which can be readily removed under mild conditions. This application note provides a detailed guide to the alkylation of this key intermediate, focusing on scientifically sound protocols and the rationale behind experimental choices.
Core Concepts and Methodologies
The primary methods for the N-alkylation of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine are reductive amination and direct alkylation. The choice of method depends on the nature of the alkylating agent and the desired final product.
Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[4][5] The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding secondary or tertiary amine.
A key advantage of reductive amination is its ability to avoid over-alkylation, a common issue with direct alkylation methods.[4] The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[4]
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine.
Direct Alkylation
Direct alkylation involves the reaction of the amine with an alkyl halide or a similar electrophile. This method is straightforward but can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. The use of a base is typically required to neutralize the acid generated during the reaction.
Mechanism of Direct Alkylation
Caption: Simplified mechanism of direct alkylation via an SN2 pathway.
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the N-alkylation of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine with a representative aldehyde, such as benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine | 263660-93-7 | 257.26 |
| Benzaldehyde | 100-52-7 | 106.12 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
| Acetic acid | 64-19-7 | 60.05 |
| Saturated aqueous sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure
-
To a stirred solution of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM), add the aldehyde (1.1 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Alkylation with an Alkyl Halide
This protocol details the direct N-alkylation using an alkyl bromide, for example, benzyl bromide, in the presence of a base.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine | 263660-93-7 | 257.26 |
| Benzyl bromide | 100-39-0 | 171.04 |
| Potassium carbonate (K2CO3) | 584-08-7 | 138.21 |
| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 |
| Water | 7732-18-5 | 18.02 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Brine | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure
-
To a suspension of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (ACN), add the alkyl bromide (1.1 eq).
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Deprotection of the Nosyl Group
The 4-nitrobenzenesulfonyl (nosyl) group is a valuable protecting group for amines due to its stability under various conditions and its facile removal.[6][7] Deprotection is typically achieved using a thiol in the presence of a base.[6]
Protocol 3: Nosyl Deprotection
This protocol outlines a general procedure for the removal of the nosyl group.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| N-alkyl-1-(4-nitrobenzenesulfonyl)azetidin-3-amine | - | - |
| Thiophenol | 108-98-5 | 110.18 |
| Potassium carbonate (K2CO3) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Diethyl ether | 60-29-7 | 74.12 |
| Water | 7732-18-5 | 18.02 |
Procedure
-
Dissolve the nosyl-protected amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (3.0 eq) followed by thiophenol (1.5 eq).
-
Stir the mixture at room temperature for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting free amine by an appropriate method, such as column chromatography or distillation.
Nosyl Deprotection Mechanism
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The 2-Nitrobenzenesulfonyl (Nosyl) Group in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile and Orthogonal Tool for Amine Protection
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity. The 2-nitrobenzenesulfonyl (nosyl or Ns) group, pioneered by Fukuyama, has emerged as a powerful and versatile tool for the protection of primary and secondary amines, including the α-amino group of amino acids.[1] Unlike traditional sulfonyl groups like tosyl (Ts), which require harsh removal conditions, the nosyl group is distinguished by its facile cleavage under exceptionally mild, nucleophilic conditions.[1][2]
This unique characteristic stems from the electron-withdrawing effect of the ortho-nitro group, which activates the aromatic ring for nucleophilic aromatic substitution.[1] This mild cleavage provides crucial orthogonality with the most common protecting groups in peptide chemistry: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3] This three-dimensional orthogonality allows for complex synthetic strategies, including the site-specific modification of peptide side chains, the synthesis of branched or cyclic peptides, and the construction of N-alkylated peptides.[3][4][5]
This guide provides a comprehensive overview of the nosyl group's chemistry, strategic applications, and detailed protocols for its use in peptide synthesis.
Core Chemistry & Mechanism of Action
The utility of the nosyl group is defined by its straightforward introduction and its unique, mild removal mechanism.
Protection: Nosylation of Amines
The nosyl group is introduced by reacting an amino acid or peptide with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[1] The reaction proceeds via a standard nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming a stable and often crystalline sulfonamide.[3] The strong electron-withdrawing nature of the nosyl group significantly reduces the nucleophilicity and basicity of the protected amine, rendering it inert to many subsequent reaction conditions, including peptide coupling.[1][6]
Caption: General scheme for the protection of an amino group using Ns-Cl.
Deprotection: Thiol-Mediated Cleavage
The key advantage of the nosyl group is its cleavage under mild, non-acidic, and non-basic (in the traditional sense of hydrolysis) conditions. Deprotection is achieved using a soft nucleophile, typically a thiol like thiophenol or mercaptoacetic acid, in the presence of a mild base such as potassium carbonate (K₂CO₃).[3][7]
The mechanism involves two key steps:
-
Meisenheimer Complex Formation: The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group, forming a transient, colored Meisenheimer complex.[2][7]
-
Elimination and SO₂ Extrusion: This complex collapses, leading to the cleavage of the sulfur-nitrogen bond and the eventual extrusion of sulfur dioxide (SO₂), regenerating the free amine.[7]
Caption: Simplified mechanism for the cleavage of the nosyl group via a Meisenheimer complex.
Stability Profile
The N-nosyl sulfonamide bond is robust under a variety of conditions, which is essential for its role in multi-step synthesis.
-
Stable to Strong Acids: It is completely stable to conditions used for Boc-group removal, such as neat trifluoroacetic acid (TFA).[3][7]
-
Stable to Mild Bases: It is stable to the secondary amine bases (e.g., 20% piperidine in DMF) used for Fmoc-group removal.[][9]
-
Stable to Hydrogenolysis: It is resistant to catalytic hydrogenation (e.g., H₂/Pd), a common method for cleaving benzyl-type (Z, Bn) protecting groups.[3]
Strategic Applications in Peptide Synthesis
Orthogonal Protection Schemes
The most powerful application of the nosyl group is its role in orthogonal protection strategies. Because its cleavage conditions are unique, it can be removed selectively in the presence of both acid-labile (Boc, Trt, tBu) and base-labile (Fmoc) protecting groups.[3][] This allows for precise, site-specific modifications. For example, the amino group of a lysine side chain can be protected with Ns, allowing for modification after the full peptide backbone has been assembled using standard Fmoc-SPPS.
Caption: Orthogonal workflow using Fmoc, Ns, and acid-labile resin cleavage.
Synthesis of N-Methylated Peptides
N-methylation of the peptide backbone can increase proteolytic stability and improve cell permeability.[5] The nosyl group facilitates this modification because the sulfonamide proton (Ns-NH-R) is sufficiently acidic to be deprotonated and subsequently alkylated.[6][10] A common strategy involves nosylating an amino acid, methylating the sulfonamide nitrogen (e.g., with diazomethane or methyl tosylate), and then incorporating this building block into a peptide, followed by the final deprotection of the nosyl group.[4][5]
Solid-Phase and Solution-Phase Synthesis
The nosyl group is highly effective in both solution-phase and solid-phase peptide synthesis (SPPS).[4][5] In SPPS, its stability to standard Fmoc and Boc deprotection cycles makes it an ideal side-chain protecting group.[5] Furthermore, solid-supported thiol reagents have been developed to simplify the deprotection workup, allowing for the removal of excess reagents and byproducts by simple filtration.[11]
Experimental Protocols
Protocol 1: Nosylation of an α-Amino Acid
This protocol describes a general procedure for the protection of a primary amine function of an amino acid.
Materials:
-
α-Amino acid (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)[1]
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)[1]
-
1M HCl solution, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in the chosen solvent system in a round-bottom flask. If using an organic solvent, cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 2.0 eq) to the stirred solution.[1]
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, if using an organic solvent, dilute the reaction mixture with additional CH₂Cl₂.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-nosylated amino acid can be further purified by recrystallization or silica gel column chromatography.[3]
Protocol 2: Cleavage (Deprotection) of the Nosyl Group from a Peptide
This protocol outlines a general method for the removal of the Ns group in solution.
Materials:
-
N-Nosyl protected peptide (1.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]
-
Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
1M NaOH solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-nosyl protected peptide (1.0 eq) in DMF or acetonitrile.
-
Add thiophenol (2.5 eq) to the solution.[1]
-
Add potassium carbonate (2.5 eq) to the stirred mixture. The reaction progress can often be monitored by the appearance of a yellow/orange color.[1][3]
-
Stir the reaction at room temperature for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected peptide.
-
Purify the peptide as needed, typically using reverse-phase HPLC.
Comparative Analysis: Ns vs. Boc and Fmoc
The choice of a protecting group strategy is critical and depends on the overall synthetic plan. The nosyl group offers a unique set of properties compared to the workhorses of peptide synthesis, Boc and Fmoc.
| Feature | Nosyl (Ns) Group | Boc Group | Fmoc Group |
| Chemical Nature | 2-Nitrobenzenesulfonyl | tert-Butoxycarbonyl | 9-Fluorenylmethyloxycarbonyl |
| Cleavage Reagent | Thiol (e.g., Thiophenol) + Mild Base (e.g., K₂CO₃)[1][3] | Strong Acid (e.g., TFA)[3][12] | Secondary Amine Base (e.g., 20% Piperidine)[9][12] |
| Cleavage Conditions | Mild, Nucleophilic | Harsh, Acidic | Mild, Basic |
| Stability | Stable to strong acid (TFA) and mild base (piperidine).[3][7] | Stable to base and hydrogenolysis.[12][] | Stable to acid and hydrogenolysis.[][9] |
| Key Advantage | Orthogonal to both Boc and Fmoc; enables N-alkylation.[3][6] | Robust, well-established, good for solution-phase.[12] | Mild cleavage, ideal for automated SPPS, UV-monitoring.[][9] |
| Limitations | Sensitive to some reducing agents due to the nitro group.[14] | Harsh cleavage can damage sensitive peptides.[9] | Can be prematurely cleaved by some nucleophiles; aggregation issues.[9] |
Expert Insights & Troubleshooting
-
Incomplete Deprotection: If deprotection is sluggish, particularly on a solid support, increasing the equivalents of thiol and base or extending the reaction time may be necessary. The use of a stronger base like DBU in place of K₂CO₃ can sometimes accelerate the reaction.[15]
-
Thiophenol Removal: Thiophenol has a strong, unpleasant odor and must be handled in a fume hood. The 1M NaOH wash is critical for its removal during workup, but care must be taken with base-sensitive peptides.[1]
-
Alternative Thiols: While thiophenol is common, other thiols like mercaptoacetic acid or polymer-supported thiols can also be used.[11][16] Polymer-supported reagents are particularly advantageous as they simplify purification by filtration.[11]
-
Nitro Group Reduction: The presence of the nitro group makes the Ns-protected compound incompatible with certain reducing agents (e.g., strong hydride reagents or some catalytic hydrogenation conditions) that could reduce it to an amine.[14]
Conclusion
The 2-nitrobenzenesulfonyl (nosyl) group is a highly valuable and versatile protecting group in the peptide chemist's toolbox. Its robust stability combined with its unique and mild cleavage conditions provide true orthogonality with the standard Boc and Fmoc protection schemes. This enables sophisticated synthetic strategies for creating complex peptides with site-specific modifications, N-alkylation, and unique architectures. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively implement this powerful protecting group strategy in their synthetic endeavors.[3][17]
References
- Benchchem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
- Benchchem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
- Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis.
- Bartoli, G., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
- Kan, T., & Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy. Journal of Synthetic Organic Chemistry, Japan.
-
Denis, M., et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. Retrieved from [Link]
-
Leggio, A., et al. (2009). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-r-amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2021, October 28). Adding Nosyl Group Mechanism. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Fukuyama, T., et al. (2002). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fukuyama indole synthesis. Retrieved from [Link]
-
Spieß, P., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. Retrieved from [Link]
-
Grokipedia. (n.d.). Fukuyama indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (2018). Synthesis of Peptide Nucleic Acid Monomers via N-Alkylation of Nosyl-protected Amino Acids with N-Boc Bromoethyl Amine. Retrieved from [Link]
-
Spieß, P., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.
-
ChemRxiv. (2024, January 23). Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Study of Boc versus Fmoc Protecting Groups for PEG Linkers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharm.or.jp [pharm.or.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. tcichemicals.com [tcichemicals.com]
- 9. chempep.com [chempep.com]
- 10. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Ring-Opening of N-Nosyl Azetidines
Abstract & Strategic Value
The azetidine ring—a strained four-membered nitrogen heterocycle (~26 kcal/mol strain energy)—is a potent pharmacophore and a versatile intermediate for synthesizing functionalized acyclic amines (e.g., 1,3-diamines,
The nosyl group serves a dual function:
-
Electronic Activation: The strong electron-withdrawing nature of the nitrobenzenesulfonyl group activates the ring carbons toward nucleophilic attack (
) more effectively than carbamates. -
Mild Deprotection: Unlike tosyl groups (which often require harsh reductive conditions like Na/naphthalene), nosyl groups are removed via the Fukuyama deprotection (thiol/base) under mild conditions compatible with sensitive peptide or alkaloid scaffolds.
This guide details the mechanistic logic, regioselective control, and validated protocols for the ring-opening and subsequent deprotection of N-nosyl azetidines.
Mechanistic Insight & Regioselectivity
Understanding the regioselectivity is critical for reproducible results. The ring opening of N-nosyl azetidines generally proceeds via an
The Regioselectivity Rule
-
Steric Control (Dominant): For 2-substituted azetidines, the nucleophile attacks the less hindered C4 position , resulting in a secondary amine product.
-
Electronic Control (Exception): If the C2 substituent is an aryl group (e.g., phenyl), the transition state may stabilize positive charge character at C2 (benzylic stabilization), potentially leading to mixtures or C2 attack, though C4 attack remains common for strong nucleophiles.
Diagram 1: Mechanistic Pathway & Decision Tree
The following diagram illustrates the decision matrix for regioselectivity and the reaction trajectory.
Figure 1: Mechanistic decision tree for nucleophilic attack on activated azetidines. Path A is the standard trajectory for alkyl-substituted substrates.
Validated Protocols
Protocol A: Nucleophilic Ring Opening with Azide ( )
Application: Synthesis of 1,3-diamines (precursors).
Mechanism: Classical
Materials
-
N-Nosyl-2-substituted azetidine (1.0 equiv)
-
Sodium Azide (
) (3.0 equiv) [Warning: Toxic/Explosive risk][1] -
Ammonium Chloride (
) (1.5 equiv) -
Solvent: DMF (anhydrous) or MeCN:H2O (9:1)[1]
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-nosyl azetidine in DMF (0.2 M concentration).
-
Reagent Addition: Add
(3.0 equiv) and (1.5 equiv). The ammonium salt buffers the reaction and assists in activation. -
Reaction: Heat the mixture to 80 °C under an inert atmosphere (
or Ar).-
Self-Validation Point: Monitor by TLC.[2] The starting material (less polar) should disappear, and a more polar spot (sulfonamide product) should appear. Typical time: 4–12 hours.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Outcome: High yield (>85%) of the linear
Protocol B: Lewis Acid-Mediated Solvolysis (Alcohol Nucleophiles)
Application: Synthesis of
Materials
-
N-Nosyl azetidine
-
Nucleophile: Primary Alcohol (e.g., Benzyl alcohol, Methanol)
-
Catalyst:
(0.5 – 1.0 equiv)[1] -
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure
-
Setup: Dissolve N-nosyl azetidine and the alcohol (3–5 equiv) in anhydrous DCM at 0 °C .
-
Catalysis: Add
dropwise. -
Reaction: Allow to warm to room temperature. Stir for 2–6 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM, dry, and concentrate.
Protocol C: The Fukuyama Deprotection (Nosyl Removal)
Application: Unmasking the secondary amine after ring opening. This is the defining advantage of using Nosyl over Tosyl.[4]
Materials
-
Ring-opened N-nosyl intermediate
-
Thiophenol (
) (1.2 – 2.0 equiv) [Warning: Stench/Toxic][1] -
Base:
(3.0 equiv) or (for faster kinetics)[1] -
Solvent: DMF or MeCN
Step-by-Step Procedure
-
Setup: Dissolve the N-nosyl intermediate in MeCN or DMF.
-
Addition: Add powdered
followed by Thiophenol.-
Note: The solution often turns bright yellow due to the formation of the Meisenheimer complex (intermediate).
-
-
Reaction: Stir at 50 °C (or Room Temp if using
).-
Self-Validation Point: The yellow color may fade as the reaction completes. TLC will show the disappearance of the UV-active sulfonamide and the appearance of the amine (often stains with Ninhydrin) and the byproduct (diphenyl disulfide).
-
-
Workup:
-
Purification: If the amine is non-volatile, use column chromatography (DCM/MeOH/NH3).[1]
Diagram 2: Total Synthesis Workflow
This workflow visualizes the sequence from the strained ring to the free amine.
Figure 2: The strategic workflow utilizing the Nosyl group for activation and mild release.
Data Summary & Troubleshooting
Comparative Regioselectivity Table
| Substrate (C2-Subst.) | Nucleophile | Conditions | Major Product (Attack Site) | Yield |
| Methyl | DMF, 80°C | C4 (Steric) | 92% | |
| Isopropyl | DMF, 80°C | C4 (Steric) | 88% | |
| Phenyl | DMF, 80°C | C4 (Major) / C2 (Minor) | 85% | |
| Phenyl | C4 (Major) | 78% |
Troubleshooting Guide
-
Problem: Low conversion during ring opening.
-
Solution: Switch solvent to DMF (more polar) or increase temperature to 90°C. Ensure the system is anhydrous if using Lewis Acids.
-
-
Problem: Difficulty removing Thiophenol smell/byproducts.
-
Solution: Use polymer-supported thiophenol (odorless) or wash extensively with basic aqueous solutions.
-
-
Problem: Regioselectivity is poor (mixture of isomers).
-
Solution: Lower the reaction temperature. If using Lewis Acid, switch to a milder catalyst (e.g.,
) to enforce character.[1]
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[6] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
Ghorai, M. K., Das, K., & Shukla, D. (2007).[5] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[5] The Journal of Organic Chemistry, 72(15), 5859–5862.
-
Couty, F., David, O., Durrat, F., et al. (2006).[1][7] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479–3490.
-
Kan, T., & Fukuyama, T. (2004).[1][4] Ns strategies: a highly versatile synthetic method for amines.[2] Chemical Communications, (4), 353–359.
Sources
- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Hub: Azetidine Synthesis & Troubleshooting
Status: Operational | Ticket Priority: High | Topic: 4-Membered N-Heterocycle Construction
The Thermodynamics of Failure (Introduction)
Welcome to the Azetidine Support Center. If you are here, you are likely fighting the "Entropic/Enthalpic Gap."
Azetidines possess a ring strain energy of approximately 26 kcal/mol , nearly identical to cyclobutane but significantly less than aziridine (~27-28 kcal/mol). However, the synthesis of azetidines is often more difficult than aziridines due to entropic factors . The probability of the chain ends meeting in a 4-exo cyclization is lower than in 3-membered ring formation.[1]
The Core Conflict:
-
Enthalpy: The ring wants to open (relief of strain).
-
Entropy: The chain ends do not want to meet (intermolecular polymerization is statistically favored over intramolecular cyclization at high concentrations).
This guide addresses the three most common "Failure Modes" reported by our user base: Oligomerization , Elimination , and Reductive Ring Opening .
Case File A: Nucleophilic Cyclization ( -Haloamines / Couty Method)
User Complaint: "I am trying to cyclize my N-protected
Diagnosis: Intermolecular Oligomerization
This is the most common failure mode in 4-exo-tet cyclizations. The rate of cyclization (intramolecular, first-order) must compete with dimerization/polymerization (intermolecular, second-order).
The Mechanism of Failure: If the concentration is too high, the nucleophilic nitrogen attacks the electrophile of a neighboring molecule rather than its own tail.
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Concentration | Dilute to < 0.05 M | Polymerization is bimolecular ( |
| Leaving Group | Switch Halide | Tosylates are better leaving groups but also bulkier, slightly retarding the intermolecular approach due to steric hindrance while allowing the intramolecular snap. |
| Temperature | Reflux (High Heat) | High temperature favors the reaction with the higher activation energy ( |
| Base Choice | NaH (anhydrous) or t-BuOK | Ensure complete deprotonation of the nitrogen (if amide/sulfonamide) before heating to prevent proton-shuffling side reactions. |
Visualizing the Competition (DOT Diagram)
The following diagram illustrates the kinetic competition between the desired 4-exo-tet pathway and the fatal polymerization pathway.
Figure 1: Kinetic competition in azetidine formation. Success requires manipulating conditions to favor the upper pathway.
Case File B: Elimination vs. Cyclization
User Complaint: "I isolated a product, but the NMR shows alkene protons. My ring didn't close; it formed an allylic amine."
Diagnosis: E2 Elimination
In the "Couty Synthesis" (modification of amino alcohols), you generate a
Reaction Pathway:
Troubleshooting Protocol
-
Check Sterics: If your nitrogen bears a bulky protecting group (e.g., Trityl) and the carbon chain is substituted, steric clash prevents the "snapping" shut of the ring.
-
Change the Base:
-
Avoid: LDA or very hindered bases if the geometry allows proton abstraction.
-
Recommended:NaH in DMF/THF . The hydride is small and non-nucleophilic (in terms of carbon attack), but excellent for N-deprotonation.
-
-
Substrate Modification: If elimination persists, consider the Couty Modification : Use a
-amino alcohol, react with thionyl chloride ( ) to form the chloride, then reflux. The intermediate is often the HCl salt, which prevents premature elimination until the base is added under controlled dilution.
Case File C: -Lactam Reduction (The "Over-Kill")
User Complaint: "I reduced my
Diagnosis: Reductive Ring Cleavage
The amide bond in a
The "Alane" Solution
Standard LiAlH4 is often too aggressive/basic. The industry standard fix is using Alane (
Standardized Protocol: Alane Reduction
Warning: Alane is pyrophoric. Handle under strict inert atmosphere.
-
Preparation: In a dry flask under Argon, suspend LiAlH4 (3 equiv) in dry THF.
-
Activation: Cool to 0°C. Dropwise add 100% Sulfuric Acid (
, 1.5 equiv) or AlCl3 (1 equiv) .-
Reaction:
-
-
Addition: Cannulate the supernatant (containing
) into a solution of your -lactam at 0°C. -
Quench: CAREFUL addition of Sodium Sulfate decahydrate (
) or Fieser workup. Do not use strong acid/base for quenching , as the azetidine is sensitive.
Visualizing the Reduction Pathways (DOT Diagram)
Figure 2: Divergent pathways in lactam reduction. Electrophilic reducing agents (Alane) favor Path A.
Stability & Isolation "Cheat Sheet"
Once synthesized, azetidines are prone to acid-catalyzed ring opening (hydrolysis).
| Property | Issue | Solution |
| Basicity | Azetidines will protonate easily. In acidic water, the protonated ammonium species is susceptible to nucleophilic attack (water/chloride) leading to ring opening. Keep workup pH > 12. | |
| Volatility | Low MW Azetidines are volatile. | Do not rotovap to dryness if MW < 150. Isolate as a salt (Oxalate or HCl) only if the ring is electronically stabilized, otherwise extract into ether and distill carefully. |
| Nucleophilicity | High (Exposed Lone Pair) | Avoid alkyl halides in the workup. The azetidine will self-alkylate (quaternize) and then ring-open (Hofmann elimination-like). |
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. (Note: Generalized citation for Couty's extensive work on this subject).
- Padwa, A. (1991). The Paternò-Büchi Reaction. In Organic Photochemistry. (Classic reference for photochemical routes).
- Ojima, I., et al. (1987). Reduction of beta-lactams. Tetrahedron. (Foundational work on Alane reduction specificity).
-
Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron.
- Couty, F. (2009). Synthesis of azetidines. In Comprehensive Heterocyclic Chemistry III.
(Note: For specific experimental validation, always refer to the Supplementary Information of the primary literature cited above.)
Sources
Technical Support Center: Purification of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Introduction
Welcome to the technical support guide for the purification of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine. This crucial intermediate in many synthetic pathways, particularly in the development of novel therapeutics, often presents unique purification challenges. The presence of the polar sulfonyl group, the basic amine, and the strained azetidine ring necessitates a carefully considered purification strategy.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions to common issues encountered during the purification of this compound.
The following sections are structured in a question-and-answer format to directly address specific experimental issues. We will delve into the "why" behind each step, grounding our recommendations in established chemical principles to ensure both success and a deeper understanding of the process.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Column Chromatography Issues
Question 1: My compound is streaking badly on the silica gel column, leading to poor separation. What's causing this and how can I fix it?
Answer:
Streaking of basic compounds like 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine on silica gel is a common problem. It is primarily caused by strong interactions between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to a non-uniform elution front and poor peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective way to counteract this is to add a small amount of a basic modifier to your eluent.[2][3]
-
Triethylamine (Et3N): A common choice is to add 0.1-1% triethylamine to your mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing for a more uniform elution.[2]
-
Ammonia: A solution of 7N ammonia in methanol can also be used as a modifier in your mobile phase, typically in the range of 1-5%.
-
-
Pre-treating the Silica Gel: You can neutralize the silica gel before packing your column.[2]
-
Make a slurry of the silica gel in your chosen mobile phase containing the basic modifier (e.g., 1% Et3N in ethyl acetate/hexane).
-
Allow the slurry to stand for about 15-20 minutes before packing the column. This ensures the silica surface is thoroughly neutralized.
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Basic or neutral alumina can be an excellent alternative to silica for the purification of basic amines.
-
Amine-functionalized Silica: These columns have a bonded phase that is less polar than bare silica and provides a basic surface, which can significantly improve peak shape for amines.[3][4]
-
| Parameter | Standard Silica | Silica with Et3N | Amine-functionalized Silica |
| Interaction | Strong acid-base | Weakened acid-base | Minimal interaction |
| Peak Shape | Tailing/Streaking | Symmetrical | Symmetrical |
| Resolution | Poor | Improved | Excellent |
Question 2: I'm not getting good separation between my product and a closely-related impurity. How can I improve the resolution?
Answer:
Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves a careful choice of mobile phase composition.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient can often improve separation. Start with a lower polarity mobile phase and gradually increase the polarity.
-
Solvent Selectivity: The choice of solvents is critical. While ethyl acetate/hexane (or heptane) is a common starting point, consider other solvent systems. Dichloromethane/methanol is another widely used combination for polar compounds.[4] Sometimes, a three-component system (e.g., DCM/MeOH/Et3N) can provide the unique selectivity needed.
-
-
Column Parameters:
-
Column Length and Particle Size: Using a longer column or a column packed with smaller silica particles will increase the number of theoretical plates and can improve resolution.
-
Flow Rate: Decreasing the flow rate can sometimes enhance separation, as it allows more time for equilibrium between the stationary and mobile phases.
-
Section 2: Recrystallization Challenges
Question 3: My compound won't crystallize from any common single-solvent system. What should I try next?
Answer:
When a single solvent fails, a two-solvent (or solvent/anti-solvent) system is often the solution.[5] The principle is to dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (the anti-solvent) in which it is insoluble, to induce crystallization.[5]
Recommended Solvent Systems for 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine:
| Good Solvent | Anti-Solvent | Notes |
| Dichloromethane (DCM) | Hexane or Heptane | A very common and effective combination.[6] |
| Ethyl Acetate | Hexane or Heptane | Another excellent choice. |
| Methanol or Ethanol | Diethyl Ether or Water | For more polar impurities. |
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Slowly add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (this is the point of saturation).
-
If the cloudiness persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Question 4: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solubility of the compound in the solvent at a certain temperature is exceeded, but the conditions are not favorable for crystal lattice formation. The compound separates as a liquid phase instead of a solid.
Troubleshooting Steps:
-
Slower Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Use a More Dilute Solution: Start with a slightly larger volume of the "good" solvent. This can sometimes prevent the supersaturation level from becoming too high too quickly.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the pure compound, add one or two to the solution to act as a template for crystallization.
-
Change the Solvent System: If the problem persists, you may need to try a different solvent combination.
Section 3: Product Stability and Handling
Question 5: I'm concerned about the stability of the azetidine ring during purification. What conditions should I avoid?
Answer:
The four-membered azetidine ring is strained and can be susceptible to ring-opening under certain conditions.[1][7]
Conditions to Avoid:
-
Strongly Acidic Conditions: Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack and subsequent ring-opening.[7] Avoid prolonged exposure to strong acids. If an acidic wash is necessary during workup, it should be done quickly and at low temperatures.
-
High Temperatures: While gentle heating is often necessary for recrystallization, prolonged heating at high temperatures should be avoided as it can promote decomposition.
-
Certain Nucleophiles: Be mindful of strong nucleophiles that could potentially open the azetidine ring, although the N-sulfonyl group does offer some protection.
Workflow for Minimizing Degradation
Caption: Recommended workflow for minimizing degradation of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine.
Section 4: Common Impurities
Question 6: What are the likely impurities I might see, and how can I remove them?
Answer:
Impurities can arise from starting materials, side reactions, or degradation.[8]
Potential Impurities and Removal Strategies:
| Impurity | Origin | Removal Strategy |
| Unreacted Azetidin-3-amine | Incomplete reaction | An acidic wash (e.g., dilute HCl) during workup can remove this basic starting material. |
| 4-Nitrobenzenesulfonyl Chloride | Excess reagent | A basic wash (e.g., saturated NaHCO3) during workup will hydrolyze and remove the sulfonyl chloride. |
| Di-sulfonated Azetidine | Side reaction | This is a less polar impurity and can typically be separated by column chromatography. |
| Ring-opened Products | Degradation | These are often more polar and can be separated by column chromatography. Careful handling to avoid acidic conditions and high temperatures is the best prevention.[7] |
Troubleshooting Decision Tree
Caption: Decision tree for the purification of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Cortes, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
- Fukuyama, T., et al. (2002). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
- Google Patents. (n.d.). Process for the purification of amines.
- Krasniqi, A., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed.
- Kündig, E. P., et al. (2016). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
- Martínez, A., et al. (2006). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Tetrahedron Letters.
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzenesulfonyl azide. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Vertex Pharmaceuticals. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters.
- Willis, M. C., et al. (2014). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Angewandte Chemie.
Sources
Technical Support Center: Nosyl Deprotection
Topic: Troubleshooting 2-Nitrobenzenesulfonyl (Nosyl) Deprotection Ticket ID: T-NSL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanistic Logic
You are likely employing the Nosyl group as part of the Fukuyama Amine Synthesis .[1] Unlike the Tosyl group, which requires harsh reductive cleavage (e.g., Na/naphthalene), the Nosyl group is designed for mild cleavage via Nucleophilic Aromatic Substitution (
The Causality of Cleavage: The deprotection relies on the electron-withdrawing nature of the nitro group at the ortho position. This activates the sulfonamide sulfur-carbon bond (C-S) for attack by a soft nucleophile (typically a thiolate). The reaction proceeds through a transient anionic intermediate (Meisenheimer complex) before collapsing to release sulfur dioxide and the free amine.
Visualizing the Mechanism (The "Why" behind the protocol):
Caption: The
Diagnostic & Troubleshooting (Q&A)
Case File A: The "Red Death" (Color Change & Stalling)
User Report: "I added the thiophenol and base. The reaction turned a deep blood-red/purple immediately. After 4 hours, TLC shows mostly starting material or a streak, and the red color persists."
Diagnosis: You are observing the Meisenheimer Complex .[1][2][3][4]
While this color is normal for the intermediate, a persistent red solution without product formation indicates the complex is stable and not collapsing (eliminating
Remediation:
-
Heat: Increase temperature to 50°C. The elimination step has a higher activation energy than the initial attack.
-
Check Stoichiometry: Ensure you have excess Thiol (3-4 eq). The thiol acts as both the nucleophile and the "sink" for the displaced nitro-aromatic ring.
-
Proton Source: Paradoxically, a strictly anhydrous, extremely basic environment can stabilize the anionic complex. Ensure the solvent isn't "too" dry; trace moisture often helps the elimination, or switch to a weaker base (
instead of ).
Case File B: The "Stench" (Thiophenol Removal)
User Report: "The reaction worked, but I cannot get rid of the thiophenol smell. I've rotavapped it for hours. My product smells like a gas leak."
Diagnosis: Thiophenol (
Remediation (The Self-Validating Workup):
Do not rely on evaporation. You must exploit
-
The Basic Wash:
has a of ~6.6. Wash your organic layer (DCM/EtOAc) with 1M NaOH or KOH (3x). -
Bleach Quench: Treat all aqueous waste and glassware with dilute bleach (sodium hypochlorite). This oxidizes residual thiols to sulfonates (odorless).
Case File C: Side Reactions (Nitro Reduction)
User Report: "I tried to hydrogenate a Cbz group elsewhere on the molecule before removing the Nosyl. Now the Nosyl won't come off with Thiophenol."
Diagnosis: You have reduced the Nitro group (
Remediation:
-
Prevention: Always remove Nosyl before any hydrogenation steps.
-
Salvage: There is no mild chemical fix. You may need to use strong reducing conditions (Samarium Iodide,
) or harsh acid hydrolysis, which likely compromises the rest of your molecule.
Experimental Protocols
Method A: The "Gold Standard" (Thiophenol)
Best for: Difficult substrates, sterically hindered amines.
-
Dissolve N-nosyl amine (1.0 equiv) in DMF or MeCN (0.1 M).
-
Add
(3.0 equiv).[8] -
Add Thiophenol (
) (2.0 - 4.0 equiv).-
Note: Solution will likely turn yellow
orange red.
-
-
Stir at 23 °C for 1–2 hours.
-
QC Check: If TLC shows starting material after 2h, heat to 50 °C.
-
-
Workup (Crucial): Dilute with
. Wash with 1M NaOH (3x) , then Water (1x), then Brine (1x). Dry overngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> .[8]
Method B: The "Green" Alternative (Mercaptoacetic Acid)
Best for: Odor-sensitive labs, water-soluble products.
-
Dissolve N-nosyl amine (1.0 equiv) in DMF .
-
Add Thioglycolic acid (Mercaptoacetic acid) (2.0 equiv).
-
Add LiOH or NaOMe (4.0 equiv).
-
Stir at 23 °C .
-
Workup: The byproduct is a carboxylic acid derivative.
-
Dilute with ether/EtOAc.
-
Wash with sat.
. The scavenger byproduct is highly water-soluble and washes away instantly.
-
Reagent Comparison Data
| Scavenger Reagent | Odor Profile | Reactivity ( | Workup Ease | Toxicity |
| Thiophenol ( | High (Stench) | Excellent (Softest nucleophile) | Medium (Requires basic wash) | High |
| Thioglycolic Acid | Low/Medium | Good | Excellent (Base soluble) | Moderate |
| 2-Mercaptoethanol | Medium | Moderate | Good (Water soluble) | Moderate |
| Dodecanethiol | Low (Waxy) | Poor (Slow kinetics) | Poor (Lipophilic) | Low |
Troubleshooting Logic Map
Caption: Decision tree for reaction monitoring.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Kan, T., & Fukuyama, T. (2004).[5] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Link
- Mattson, A. E., et al. (2010). Odorless and efficient deprotection of nosylamides. The Journal of Organic Chemistry.
-
BenchChem Application Notes. (2025). 2-Nitrobenzenesulfonyl (Nosyl) as a Protecting Group for Amines.[1][8] 1[1][3][6][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
- 7. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Optimizing N-Alkylation of Nosylamides
Welcome to the technical support center for the N-alkylation of nosylamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your experiments effectively.
The N-alkylation of 2-nitrobenzenesulfonamides (nosylamides) is a cornerstone of modern amine synthesis, often referred to as the Fukuyama amine synthesis. The nosyl group serves a dual purpose: it activates the N-H bond for facile deprotonation and subsequent alkylation, and it acts as a stable protecting group that can be cleaved under exceptionally mild conditions.[1] This three-step sequence—nosylation, alkylation, and deprotection—provides a powerful and reliable route to mono-substituted secondary amines from primary amines, avoiding the common issue of overalkylation that plagues direct amine alkylations.[2][3]
This guide is structured into a troubleshooting section with specific question-and-answer scenarios and a broader FAQ section to address fundamental concepts.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles the most common problems encountered during the N-alkylation of nosylamides. Each answer provides a causal explanation and a clear course of action.
Q1: My N-alkylation reaction with an alkyl halide is slow, incomplete, or fails to start. What factors should I investigate?
Low conversion is a frequent challenge, often stemming from a handful of critical parameters. The key is to ensure the nosylamide is efficiently deprotonated to form a nucleophilic anion that can readily attack the electrophile.[4][5]
Causality & Corrective Actions:
-
Inadequate Base or Deprotonation: The pKa of a nosylamide N-H is roughly 10-11, making it significantly more acidic than an amide but still requiring a sufficiently strong base for complete deprotonation.
-
Insight: While potassium carbonate (K₂CO₃) is commonly used, its efficacy is highly dependent on the solvent and its own solubility.[4][6] For many systems, it may not be strong or soluble enough.
-
Solution:
-
Switch to a Stronger Base: Cesium carbonate (Cs₂CO₃) is often superior due to the higher solubility of its salts in organic solvents, which accelerates the reaction. For very stubborn cases, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) can be used, though these require strictly anhydrous conditions.[7][8]
-
Check Base Quality: Ensure your base is dry and not from an old, potentially hydrated bottle.
-
-
-
Poor Solvent Choice: The solvent must dissolve the nosylamide and the base to facilitate the reaction. Polar aprotic solvents are generally preferred for Sₙ2 reactions.[4]
-
Low Electrophile Reactivity: The nature of the alkylating agent is paramount.
-
Insight: Reactivity follows the order: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. Sulfonates (tosylates, mesylates, triflates) are also highly reactive electrophiles.[9]
-
Solution:
-
If using an alkyl bromide or chloride with a slow reaction, consider switching to the corresponding alkyl iodide.
-
Alternatively, add a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI) to your reaction with an alkyl bromide. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]
-
-
-
Insufficient Temperature: Many N-alkylations require thermal energy to overcome the activation barrier.
-
Insight: If the reaction is sluggish at room temperature, gentle heating is often all that is needed.
-
Solution: Gradually increase the temperature, for example, to 50-80 °C, and monitor the reaction by TLC or LC-MS.[4] Microwave irradiation can also be an effective way to accelerate the reaction.[11]
-
Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Side products can arise from competing reactions with other nucleophiles in the substrate or from the reaction conditions themselves.
Causality & Corrective Actions:
-
Competing O-Alkylation: If your substrate contains a phenolic hydroxyl group or another "soft" nucleophile, it can compete with the nosylamide anion for the alkylating agent.[4]
-
Insight: According to Hard and Soft Acid-Base (HSAB) theory, the nosylamide nitrogen is a softer nucleophile than a phenoxide oxygen. Alkyl halides are soft electrophiles, which should favor N-alkylation. However, reaction conditions can shift this balance.[4]
-
Solution:
-
Use a Weaker Base: Using a base like K₂CO₃ instead of NaH can favor N-alkylation by not fully deprotonating the harder oxygen nucleophile.
-
Protecting Groups: The most robust solution is to protect the competing nucleophilic group (e.g., protect a phenol as a silyl ether or benzyl ether) before the N-alkylation step and deprotect it later.[4]
-
-
-
Over-Alkylation: While the primary goal of using a nosylamide is to prevent over-alkylation, it can still occur if starting with a secondary amine or if the product amine is more nucleophilic than the starting material.[2][8]
-
Insight: This is generally less of a problem for the first alkylation of a primary amine-derived nosylamide. However, if you are attempting to make a tertiary amine, you might see the formation of a quaternary ammonium salt.[12]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[4]
-
Monitor Reaction Progress: Carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction.
-
-
Q3: My Fukuyama-Mitsunobu reaction is giving low yields. What are the critical parameters to check?
The Fukuyama-Mitsunobu reaction is a powerful method for alkylating nosylamides with primary and secondary alcohols, but it is highly sensitive to reagent quality and reaction conditions.[13][14]
Causality & Corrective Actions:
-
Reagent Quality: The phosphine (e.g., triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., DEAD, DIAD) are the most critical components.
-
Insight: PPh₃ can oxidize to triphenylphosphine oxide (TPPO) on storage. Azodicarboxylates can degrade over time.
-
Solution:
-
Use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol.
-
Ensure all reagents and the solvent (typically THF or DCM) are scrupulously dry.
-
-
-
Incorrect Order of Addition: The pre-formation of the betaine intermediate is crucial for success.
-
Insight: Adding the alcohol or nosylamide before the azodicarboxylate and phosphine have had time to react can lead to side reactions.
-
Solution: The standard and most reliable procedure is to add the azodicarboxylate slowly to a cooled (0 °C) solution of the nosylamide, alcohol, and phosphine in THF.
-
-
Difficult Purification: A major drawback of the Mitsunobu reaction is the difficulty in removing byproducts like TPPO and the reduced azodicarboxylate.[10]
-
Solution:
-
Using polymer-supported PPh₃ can simplify purification, as the TPPO byproduct remains on the resin and can be filtered off.[15]
-
Careful column chromatography is often required. Sometimes, crystallization can effectively remove the byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the nosyl group in N-alkylation?
The 2-nitrobenzenesulfonyl (nosyl) group serves two critical functions. First, the strong electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of the sulfonamide N-H proton.[1] This allows for easy deprotonation with common bases like K₂CO₃ or Cs₂CO₃ to form the nucleophilic anion required for alkylation. Second, it acts as an excellent protecting group that stabilizes the amine but can be cleaved under very mild, chemoselective conditions (typically with a thiol and a base), which is a major advantage over the more robust tosyl (Ts) group.[1][16]
Q2: How do I choose the right base for my N-alkylation?
The choice of base depends on the reactivity of your electrophile and the acidity of your specific nosylamide.
| Base | Strength | Common Use Case | Considerations |
| K₂CO₃ | Moderate | Standard conditions, especially with reactive electrophiles (iodides, benzyls). | Can be slow; solubility can be an issue.[4][6] |
| Cs₂CO₃ | Moderate | Excellent general-purpose base; often provides faster rates than K₂CO₃. | More expensive but highly effective due to better solubility.[7] |
| NaH | Strong | For unreactive electrophiles or sterically hindered systems. | Requires strictly anhydrous conditions; handle with care.[8][9] |
| DIPEA, Et₃N | Weak | Generally not used for deprotonation, but as an acid scavenger. | Not strong enough to deprotonate the nosylamide for alkylation. |
Q3: Which solvent is best for the N-alkylation of nosylamides?
Polar aprotic solvents are almost always the best choice as they effectively solvate the cation of the nosylamide salt and accelerate Sₙ2 reactions.
-
DMF (N,N-Dimethylformamide): Often considered the gold standard for its high polarity and solvating power.
-
ACN (Acetonitrile): Another excellent choice, particularly when easier solvent removal is desired.[17]
-
THF (Tetrahydrofuran): Suitable for reactions using strong, soluble bases like NaH or for Mitsunobu reactions.[7]
-
Acetone: Can be effective, but its lower polarity may lead to slower reactions or solubility issues.
Q4: What are the standard conditions for removing the nosyl group after alkylation?
The nosyl group is prized for its facile removal. The most common method involves nucleophilic aromatic substitution (SₙAr) with a thiol nucleophile.[1][13]
-
Reagents: Thiophenol (PhSH) or another thiol (e.g., mercaptoethanol) (2-3 equivalents) and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).[1]
-
Solvent: DMF or ACN.
-
Conditions: The reaction is typically stirred at room temperature and is often complete within a few hours.[13]
Visualized Workflow and Troubleshooting
General Workflow: Fukuyama Amine Synthesis
This diagram outlines the three-step process for converting a primary amine into a mono-alkylated secondary amine.
Caption: Workflow for Fukuyama Amine Synthesis.
Troubleshooting Decision Tree
This chart provides a logical path for diagnosing and solving a failed N-alkylation reaction.
Caption: Decision tree for troubleshooting failed N-alkylations.
Key Experimental Protocols
Protocol 1: General N-Alkylation with an Alkyl Halide
This protocol is a standard starting point for the alkylation of a pre-formed nosylamide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nosylamide (1.0 equiv.).
-
Reagent Addition: Add anhydrous DMF (or ACN) to create a ~0.2 M solution. Add cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Alkylation: Add the alkyl bromide or iodide (1.2 equiv.) to the stirred mixture.
-
Reaction: Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
Protocol 2: Fukuyama-Mitsunobu N-Alkylation
This protocol is for alkylating a nosylamide with an alcohol.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nosylamide (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.).
-
Solvent: Add anhydrous THF to create a ~0.1 M solution.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 10-15 minutes. The characteristic red/orange color may fade as the reaction proceeds.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.[13]
Protocol 3: Standard Deprotection of an N-Alkylnosylamide
This protocol removes the nosyl group to yield the final secondary amine.
-
Setup: Dissolve the N-alkylated nosylamide (1.0 equiv.) in DMF or ACN (~0.2 M).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv.) followed by thiophenol (PhSH, 2.5 equiv.).[1]
-
Reaction: Stir the mixture at room temperature for 2-8 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Purification: Combine the organic layers and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude secondary amine, which can be further purified if necessary.[1]
References
-
7 (Source: Not specified, link is to a Google Cloud API redirect)
-
(Source: ResearchGate)
-
(Source: Sciencemadness.org)
-
(Source: ResearchGate)
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(Source: Benchchem)
-
(Source: The Royal Society of Chemistry)
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(Source: Organic & Biomolecular Chemistry (RSC Publishing))
-
(Source: ACS Publications)
-
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-
(Source: ResearchGate)
-
(Source: ACS Publications)
-
(Source: PubMed)
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(Source: ReagentGuides.com)
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(Source: Reddit)
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(Source: Benchchem)
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(Source: ResearchGate)
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(Source: ResearchGate)
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(Source: ResearchGate)
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(Source: Master Organic Chemistry)
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(Source: Chemistry Stack Exchange)
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(Source: PMC)
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(Source: Wikipedia)
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(Source: ResearchGate)
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(Source: MDPI)
-
(Source: Semantic Scholar)
-
(Source: PMC)
-
(Source: Reddit)
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(Source: ChemRxiv)
-
(Source: ACS GCI Pharmaceutical Roundtable)
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
Welcome to the technical support resource for 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and utilizing this versatile building block. Here, we address common questions and troubleshooting scenarios related to its stability, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine?
A1: The stability of this compound is governed by two key structural features: the strained four-membered azetidine ring and the N-nosyl (4-nitrobenzenesulfonyl) group. The primary concern is the potential for the acid-catalyzed ring-opening of the azetidine moiety.[1][2][3] The electron-withdrawing nature of the nosyl group reduces the basicity of the azetidine nitrogen, offering some protection against protonation, but strong acidic conditions should still be avoided.[1] Additionally, like many sulfonyl compounds, it is sensitive to moisture and incompatible with strong bases and oxidizing agents.[4][5][6]
Q2: How should I properly store solid 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine?
A2: To ensure long-term stability and maintain product quality, the compound should be stored under the conditions summarized below. The key is to protect it from atmospheric moisture, which can lead to gradual hydrolysis.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to moisture and oxygen.[5][6] |
| Container | Tightly sealed, opaque container. | Prevents moisture ingress and light exposure.[7] |
| Location | Dry, well-ventilated, corrosives-compatible area.[4][5] | Ensures a safe and stable storage environment. |
Q3: Is this compound stable in common organic solvents?
A3: The compound exhibits good stability in common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) when used for immediate experimental work. However, long-term storage in solution is not recommended.[1] Protic solvents, especially under non-neutral pH, may facilitate solvolysis and ring-opening over time. Always use anhydrous solvents to prevent hydrolysis.
Q4: What are the likely degradation products I might encounter?
A4: Degradation can occur via two main pathways:
-
Azetidine Ring-Opening: Under acidic conditions, nucleophilic attack by solvent or other species can lead to ring cleavage, forming linear propane derivatives.[1][2]
-
Sulfonamide Bond Hydrolysis: While sulfonamides are generally stable, harsh acidic or basic conditions over extended periods could lead to the hydrolysis of the N-S bond, yielding azetidin-3-amine and 4-nitrobenzenesulfonic acid.
The diagram below illustrates the key factors influencing the compound's stability.
Caption: Factors influencing the stability of the title compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing causes and actionable solutions.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or inconsistent yield in subsequent reactions (e.g., N-alkylation). | 1. Degradation of the starting material due to improper storage. 2. Presence of moisture in the reaction. 3. Use of incompatible acidic or strongly basic reagents. | 1. Verify the purity of your starting material via NMR or LC-MS. 2. Use freshly dried, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 3. Avoid strong acids. If a base is needed, opt for milder, non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine). |
| Appearance of unexpected peaks in NMR or LC-MS analysis of the starting material. | 1. Partial degradation has occurred during storage or workup. 2. The compound was exposed to acidic or basic conditions during purification (e.g., silica gel). | 1. Repurify the material if necessary. For purification, consider using a neutral-pH stationary phase or deactivating silica gel with a small percentage of triethylamine in the eluent. 2. Always store the purified compound under the recommended conditions. |
| Reaction mixture turns dark or shows signs of polymerization. | 1. Thermal decomposition. 2. Reaction with a strong, incompatible reagent. | 1. Ensure the reaction temperature does not exceed the stability limits of the compound. 2. Review all reagents for compatibility. The nosyl group can be sensitive to certain nucleophiles, which is the basis for its removal.[8][9][10] |
The following workflow can guide you through troubleshooting unexpected experimental results.
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Recommended Handling and Preparation of Stock Solutions
This protocol ensures the compound's integrity when preparing it for a reaction.
-
Preparation: Before opening, allow the container of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all weighing and transfers in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).
-
Solvent Selection: Use only anhydrous, research-grade solvents. Aprotic solvents like THF, DCM, or MeCN are recommended.
-
Dissolution: Add the desired amount of anhydrous solvent to the flask containing the solid compound under an inert atmosphere. Stir until fully dissolved.
-
Usage: Use the prepared solution immediately. Avoid storing solutions for extended periods. If temporary storage is unavoidable, keep the solution under an inert atmosphere at 2-8 °C and protected from light.
Protocol 2: Model Reaction - Nosyl Group Deprotection
The nosyl group is designed to be removed under specific, mild conditions, which highlights its utility as an orthogonal protecting group.[9][10] This protocol demonstrates a common deprotection method using a thiol nucleophile.
-
Reaction Setup: Dissolve 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine (1.0 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add a thiol, such as thiophenol (2.5 eq), to the solution.[9]
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5-3.0 eq), to the stirred mixture.[8][9] The base generates the more nucleophilic thiolate in situ.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers sequentially with a dilute aqueous base solution (e.g., 1M NaOH) to remove excess thiophenol, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude azetidin-3-amine can be purified by silica gel chromatography or other suitable methods.
The diagram below illustrates the intended deprotection pathway versus potential degradation.
Caption: Comparison of controlled deprotection vs. degradation.
References
-
Vertex AI Search, SAFETY DATA SHEET, 4
-
TCI Chemicals, SAFETY DATA SHEET, 7
-
Vertex AI Search, SAFETY DATA SHEET, 5
-
Sigma-Aldrich, SAFETY DATA SHEET,
-
Fancelli, D. et al. (2006). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2006(12), 1877-1881. 8
-
Thermo Fisher Scientific, SAFETY DATA SHEET, 6
-
Benchchem, Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines, 9
-
Benchchem, Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection, 10
-
Benchchem, "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution, 1
-
ResearchGate, Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway, 2
-
ResearchGate, Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles, 3
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
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- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Sulfonamide Compounds
[1]
Status: Operational Ticket ID: SULF-CRYST-001 Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Sulfonamide Crystallization Support Center. Sulfonamides (sulfa drugs) present unique purification challenges due to their amphoteric nature (containing both acidic
This guide does not merely list steps; it provides the thermodynamic logic to correct failed crystallizations and ensure regulatory-grade purity.
Module 1: Solvent System Selection
The Core Challenge: Sulfonamides often exhibit "brick dust" properties—high melting points and poor solubility in single solvents. They require a solvent system that balances polarity to solvate both the phenyl ring (non-polar) and the sulfonamide/amine groups (polar).
Q1: Which solvent system should I use for my specific sulfonamide?
A: Do not rely on trial and error. Use the Polarity Balance Rule .
-
Single Solvent: Rarely effective alone, except for 95% Ethanol (the "Gold Standard" for Sulfanilamide). The 5% water is critical for solvating the polar moieties, while ethanol solvates the organic backbone.
-
Binary Systems: For more complex sulfonamides (e.g., Sulfathiazole), a binary system of Alcohol + Water is required to lower the solubility sufficiently upon cooling.
Table 1: Recommended Solvent Systems by Compound
| Compound | Primary Solvent (Good Solvency) | Anti-Solvent (Poor Solvency) | Optimal Ratio (v/v) | Kinetic Notes |
| Sulfanilamide | Ethanol (95%) | Water (5% present in azeotrope) | N/A (Single) | High yield; steep solubility curve. |
| Sulfathiazole | Isopropanol (IPA) | Water | 70:30 | Superior to EtOH; prevents decomposition. |
| Sulfamethoxazole | Acetone or Methanol | Water | Variable | Prone to polymorphism; requires seeding. |
| Sulfadiazine | Dilute Ammonia (pH > 9) | Acetic Acid (to pH 5-6) | N/A (pH Swing) | Uses amphoteric properties for precipitation. |
Workflow: Solvent Selection Logic
Use the following logic flow to determine your solvent strategy.
Figure 1: Decision tree for selecting single vs. binary solvent systems based on solubility observations.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Core Challenge: Oiling out (Liquid-Liquid Phase Separation) occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated solid.[1] The compound separates as an oil droplets rather than crystals.[2] This is the #1 failure mode in sulfonamide crystallization.
Q2: My product formed an oil layer at the bottom. Can I save it?
A: Yes. Do not cool it further; the oil will solidify into an impure glass. The Fix: You must lower the saturation temperature below the "oiling out" limit (metastable boundary).
Protocol: The "Re-dissolve and Seed" Rescue
-
Re-heat: Place the flask back on the heat source until the oil fully re-dissolves into the solvent.
-
Dilute: Add a small amount (5-10% volume) of the good solvent (e.g., Ethanol). This lowers the concentration, preventing the solution from hitting the saturation limit while still hot.
-
Seed (Critical): Allow the solution to cool slightly (but remain clear). Add a tiny "seed crystal" of pure product. This provides a nucleation template, bypassing the oil phase.
-
Insulate: Wrap the flask in a towel or place in a warm water bath to cool very slowly. Fast cooling promotes oiling.
Workflow: Oiling Out Rescue
Figure 2: Step-by-step rescue protocol for Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Polymorph Control & Purity
The Core Challenge: Sulfonamides (especially Sulfamethoxazole) exhibit polymorphism.[1] Different crystal forms (polymorphs) have different dissolution rates and bioavailabilities. Regulatory bodies require the stable form (usually Form I).
Q3: How do I ensure I get the stable crystal form (Form I) and not the metastable one?
A: Polymorph formation is kinetically driven.
-
Metastable forms (Form II) often appear first if cooling is rapid (Ostwald’s Rule of Stages).
-
Stable forms (Form I) require slower growth and thermodynamic equilibrium.
Protocol: Controlled Cooling for Polymorph Stability
-
Dissolution: Dissolve at near-boiling temperature.
-
Hold: Hold at elevated temperature for 10 minutes to ensure all "memory" of previous crystal structures is destroyed.
-
Cooling Ramp: Cool at a rate of 1°C/minute .
-
Agitation: Use mild stirring. Vigorous stirring can induce shear-driven nucleation of metastable forms.
Q4: My crystals are colored/grey. How do I remove this?
A: Use Activated Carbon (Charcoal) , but beware of yield loss.
Protocol: Hot Filtration with Carbon
-
Remove from heat briefly (to prevent boiling over) and add activated carbon (1-2% by weight).
-
Boil for 2-3 minutes.
-
Critical Step: Filter through a fluted filter paper in a pre-heated funnel .
-
Why? If the funnel is cold, the sulfonamide will crystallize in the filter paper along with the charcoal, destroying your yield.
-
-
Cool the filtrate slowly to crystallize.
References
-
Solubility and Thermodynamics: Journal of Chemical & Engineering Data. "Solubility of Sulfanilamide in Selected Solvents." Available at: [Link]
-
Polymorphism Control: Crystal Growth & Design. "Polymorphism of Sulfamethoxazole: Structure, Stability, and Crystallization." Available at: [Link]
-
Purification Protocols: University of York, Chemistry Teaching Labs. "Problems with Recrystallisations: Oiling Out and Yield." Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for Azetidine Formation
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the strained four-membered azetidine ring. Due to significant ring strain (approximately 25.4 kcal/mol), the synthesis of azetidines is often challenging, fraught with issues like low yields, competing side reactions, and product instability.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your reaction conditions for successful azetidine formation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working on azetidine synthesis.
Q1: What makes the synthesis of azetidines so challenging? A1: The primary challenge is the inherent ring strain of the four-membered ring.[1][2] This strain makes the formation of the ring both kinetically and thermodynamically less favorable compared to other potential pathways.[1] Key difficulties include:
-
Ring Strain and Stability: The high strain energy makes the azetidine ring susceptible to opening or rearrangement under the very conditions used to form it.[1][2]
-
Competing Reactions: Intramolecular cyclization to form a four-membered ring often competes with intermolecular reactions (leading to polymerization) or the formation of larger, more stable rings like pyrrolidines.[1][2]
-
Purification Issues: Azetidines can be sensitive to standard purification techniques. For instance, the acidic nature of silica gel can cause decomposition of the strained ring.[1]
-
Stereocontrol: Establishing the desired stereochemistry at substituted positions on the ring can be difficult.[1]
Q2: What are the most common strategies for synthesizing the azetidine core? A2: Several core strategies are employed, with the most common being the intramolecular cyclization of a 1,3-difunctionalized propane backbone. Key methods include:
-
Ring closure of γ-haloamines or activated γ-aminoalcohols: This is a classic S_N2 displacement where a nitrogen nucleophile attacks an electrophilic carbon at the γ-position.[2][3]
-
[2+2] Cycloadditions: Reactions like the aza-Paternò-Büchi reaction (photochemical cycloaddition of an imine and an alkene) provide a direct route to the azetidine ring.[4][5][6]
-
Mitsunobu Reaction: Intramolecular cyclization of γ-aminoalcohols under Mitsunobu conditions is a highly effective method that activates the hydroxyl group in situ.[7][8]
-
Ring Expansion/Contraction: Azetidines can be formed from the ring expansion of aziridines or the ring contraction of pyrrolidines.[2][9]
Q3: How should I choose an N-protecting group for my synthesis? A3: The choice of the nitrogen protecting group is critical. It influences the nucleophilicity of the nitrogen during the cyclization step and the stability of the final azetidine product.
-
For Stability: Electron-withdrawing groups such as sulfonyl (e.g., tosyl, Ts) or carbamate (e.g., Boc, Cbz) are highly recommended. They decrease the nucleophilicity and basicity of the ring nitrogen, making the azetidine less prone to ring-opening.[1]
-
For Reactivity: If the nitrogen needs to be a strong nucleophile for the cyclization step, a less electron-withdrawing group like benzyl (Bn) might be used, though the resulting azetidine will be more reactive.
-
For Deprotection: Always consider the final step. Choose a group that can be removed under conditions that your final molecule can tolerate. For example, a Boc group is removed with acid, Cbz via hydrogenolysis, and Tosyl groups often require harsh reducing agents.[1][10]
Q4: My azetidine product seems to be decomposing during column chromatography. What can I do? A4: This is a very common problem caused by the sensitivity of the azetidine ring to acid. Standard silica gel is acidic and can catalyze ring-opening or polymerization.[1]
-
Solution 1: Deactivate the Silica Gel. Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (or another volatile base), then pack the column as usual. This neutralizes the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Basic alumina or Florisil are excellent alternatives to silica gel for purifying sensitive amines.[1]
-
Solution 3: Distillation. For volatile azetidines, distillation under reduced pressure can be a highly effective, non-chromatographic purification method.[1]
Troubleshooting Guide
Use this guide to diagnose and solve specific issues encountered during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low or No Product Formation | 1. Poor Leaving Group: The rate of the key intramolecular S_N2 cyclization is highly dependent on the quality of the leaving group. Hydroxyl groups (-OH) are poor leaving groups and require activation.[1] | Activate the Hydroxyl Group: Convert the -OH into a mesylate (-OMs) or tosylate (-OTs) using MsCl or TsCl, respectively, in the presence of a base. Alternatively, use Mitsunobu conditions (PPh₃/DIAD) to activate the alcohol in situ.[7][8] |
| 2. Steric Hindrance: The acyclic precursor must adopt a specific conformation for the nucleophilic nitrogen and electrophilic carbon to be in close proximity. Bulky substituents near the reacting centers can prevent this.[1] | Substrate Modification: If possible, redesign the precursor to reduce steric bulk. Alternatively, increasing the reaction temperature may provide enough energy to overcome this conformational barrier, but monitor for decomposition. | |
| 3. Competing Intermolecular Reactions: If the concentration of the precursor is too high, the nucleophilic nitrogen of one molecule can react with the electrophilic carbon of another, leading to dimerization or polymerization.[2] | Apply High-Dilution Conditions: Run the reaction at a very low concentration (e.g., 0.01-0.05 M). This can be achieved by adding the precursor solution slowly via a syringe pump to a large volume of heated solvent, ensuring that the concentration of the precursor remains low at all times, thus favoring the intramolecular pathway. | |
| Formation of Unwanted Byproducts | 1. Pyrrolidine Formation: The formation of a five-membered pyrrolidine ring is often thermodynamically favored over the four-membered azetidine. This is particularly common in ring-expansion strategies or if a 1,4-cyclization is possible.[1] | Optimize Catalyst and Conditions: In metal-catalyzed reactions, the choice of metal and ligand can steer the reaction towards the desired product. For cyclizations, ensure the leaving group is at the 3-position relative to the amine, not the 4-position. Biocatalytic approaches have also shown high selectivity for azetidine formation.[1] |
| 2. Elimination Reactions: If there is an acidic proton beta to the leaving group, a base can induce elimination (E2 reaction) to form an alkene instead of cyclization (S_N2).[2] | Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if a base is required for the cyclization step. Running the reaction at lower temperatures can also favor the S_N2 pathway. | |
| Difficulty Removing N-Protecting Group | 1. Harsh Deprotection Conditions: The conditions required to remove a robust protecting group (like N-Tosyl) can be harsh enough to cleave the strained azetidine ring itself.[1] | Screen Milder Conditions: Explore alternative deprotection methods. For example, some sulfonyl groups can be removed with specific reducing agents under milder conditions than others. |
| 2. Incorrect Protecting Group Choice: The protecting group was chosen without considering the stability of the final product to the required deprotection conditions. | Proactive Strategy: Plan your synthesis with deprotection in mind. If the final molecule is acid-sensitive, avoid using a Boc group. If it is sensitive to reduction, avoid Cbz or sulfonyl groups. Choose a protecting group that can be removed under orthogonal conditions.[10] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield azetidine synthesis.
Key Parameter Optimization
| Parameter | Importance & Scientific Rationale | Optimization Strategy |
| Solvent | The solvent polarity can influence the rate of S_N2 reactions and the solubility of reagents. Ethereal solvents like THF are commonly used and often provide good results.[11][12] Highly polar solvents can sometimes decrease selectivity in catalyzed reactions.[11] | Screen a range of aprotic solvents such as THF, Dioxane, DCM, and Acetonitrile.[12] For photochemical reactions, acetonitrile is often preferred as it facilitates the necessary cyclizations.[13] |
| Temperature | Temperature affects reaction kinetics. While higher temperatures can accelerate the desired cyclization, they can also promote decomposition of the strained product or favor side reactions like elimination.[2] Prolonged heating is a common cause of low yields.[2] | Start at room temperature and incrementally increase the heat (e.g., 40 °C, 60 °C, reflux) while monitoring the reaction closely by TLC or LC-MS. Identify the lowest temperature that provides a reasonable reaction rate. Microwave irradiation has been used to rapidly and efficiently promote cyclization, minimizing degradation from prolonged heating.[2] |
| Concentration | As discussed in the troubleshooting section, concentration is the critical parameter for minimizing intermolecular side reactions. The intramolecular cyclization is a first-order process, while intermolecular polymerization is second-order. Therefore, lowering the concentration disproportionately slows the undesired pathway. | For challenging cyclizations, always use high-dilution conditions (0.01-0.05 M). A syringe pump for slow addition of the substrate to the reaction vessel is the most robust method for maintaining low concentrations. |
Detailed Experimental Protocols
Protocol 1: General Intramolecular Cyclization of a γ-Amino Alcohol
This two-step protocol describes the activation of a γ-amino alcohol via mesylation, followed by base-induced ring closure.
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the N-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) to the solution.
-
Add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise to the stirred solution. Ensure the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the consumption of the starting material by TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step 2: Base-Induced Ring Closure
-
Dissolve the crude mesylate from the previous step in a suitable solvent like THF or acetonitrile (0.1 M).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or DBU (1.5 equiv) to induce ring closure.[1]
-
Heat the reaction mixture (typically 60-80 °C) and stir until the formation of the azetidine is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography using deactivated silica gel or basic alumina.[1]
General Mechanism: Intramolecular S_N2 Cyclization
Caption: General mechanism for intramolecular cyclization to form azetidines.
Protocol 2: Azetidine Formation via Intramolecular Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of a γ-amino alcohol to an azetidine with a clean inversion of stereochemistry at the alcohol carbon.[8][14] The order of addition is critical.
-
To a solution of the N-protected γ-amino alcohol (1.0 equiv) in anhydrous THF (0.1 M), add triphenylphosphine (PPh₃) (1.5 equiv).[12]
-
Stir the mixture at room temperature until the PPh₃ has completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cold solution.[12] A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.[12]
-
Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product and a significant amount of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.
-
Purify the product by column chromatography. TPPO can sometimes be partially removed by precipitation from a nonpolar solvent (like diethyl ether or hexanes) prior to chromatography.
References
- Technical Support Center: Azetidine Synthesis Protocols. (2025). Benchchem.
- Kishore, D. (n.d.). Azetidine Synthesis.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025, February 17). Journal of the American Chemical Society.
- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2025, October 21). PMC.
- Kaur, N. (2025, June 20). Azetidine Synthesis. Google Books.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). Beilstein Journals.
- Methods for the synthesis of azetidines.
- Mughal, H., & Szostak, M. (2021, March 25). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022, January 28). PMC.
- Synthesis of azetidines by aza P
- Mitsunobu reaction. Organic Synthesis.
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024, March 6).
- Azetidine synthesis. Organic Chemistry Portal.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023, September 18). Frontiers.
- azetidine. Organic Syntheses Procedure.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30).
- Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. (2022, October 20).
- Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles. NSF Public Access Repository.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019, November 8). PMC.
- Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. (2025, November 18).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023, September 19). Frontiers.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
-
A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. (2015, February 18). Chemical Communications (RSC Publishing). [Link]
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
- Mitsunobu Reaction. (2019, August 26).
- First steps of the Mitsunobu reaction.
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- 6. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
- 9. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. glaserr.missouri.edu [glaserr.missouri.edu]
Validation & Comparative
Comparative Technical Guide: Nosyl vs. Tosyl Protecting Groups for Amines
Executive Summary
In the architecture of complex organic synthesis, sulfonamides represent the "fortress" of amine protection.[1][2] They effectively shut down the nucleophilicity of the nitrogen lone pair.[2] However, the choice between p-Toluenesulfonyl (Tosyl/Ts) and o-Nitrobenzenesulfonyl (Nosyl/Ns) is rarely about protection stability—both are exceptionally robust. The decision hinges almost entirely on deprotection orthogonality and synthetic utility .
-
Select Tosyl when you require a "brick wall" protecting group that must survive aggressive conditions (e.g., strong Lewis acids, organometallics) and where the substrate can tolerate harsh reductive cleavage (Na/Naphthalene).
-
Select Nosyl for chemoselective synthesis. It offers the stability of a sulfonamide but includes a "safety deposit key"—the nitro group. This electron-withdrawing handle allows for mild cleavage via Nucleophilic Aromatic Substitution (SNAr) and enables the Fukuyama Amine Synthesis (controlled mono-alkylation of primary amines).
Mechanistic Divergence: The Electronic Switch
The functional difference between Ts and Ns is dictated by the electronic nature of the substituent on the benzene ring.
-
Tosyl (Electron Rich): The para-methyl group is an electron-donating group (EDG) via hyperconjugation. This strengthens the Sulfur-Nitrogen (S-N) bond and makes the aromatic ring electron-rich, rendering it inert to nucleophilic attack. Cleavage requires breaking the S-N bond directly, usually via single-electron transfer (SET).
-
Nosyl (Electron Deficient): The ortho- or para-nitro group is a strong electron-withdrawing group (EWG). While it stabilizes the sulfonamide anion (making N-alkylation easier), its primary function is to activate the aromatic ring. It acts as an electronic "bullseye" for soft nucleophiles (thiols), allowing cleavage via an addition-elimination mechanism rather than direct bond scission.
Visualization: The Fukuyama Deprotection Mechanism
The following diagram illustrates the specific SNAr pathway unique to Nosyl, contrasting it with the reductive cleavage required for Tosyl.
[3][4][5]
Performance Matrix
| Feature | Tosyl (Ts) | Nosyl (Ns) |
| Primary Utility | Total protection; Crystallinity enhancement. | Fukuyama Amine Synthesis ; Orthogonal protection. |
| Acid Stability | Excellent (Survivies TFA, HCl). | Excellent. |
| Base Stability | Excellent (Survives NaOH, LDA). | Excellent (But N-H is more acidic). |
| Deprotection Cond. | Harsh: Na/Naphthalene, Na/NH₃ (Birch), or HBr/AcOH. | Mild: Thiophenol/K₂CO₃ or Mercaptoethanol/DBU. |
| Chemoselectivity | Poor. Reductive cleavage often reduces alkenes, alkynes, or benzyl ethers. | High. Compatible with alkenes, alkynes, and most other protecting groups. |
| Alkylation | Difficult to mono-alkylate (often over-alkylates). | Excellent. Enables precise mono-alkylation of primary amines. |
| Atom Economy | High (Reagents are cheap). | Moderate (Requires thiol scavengers). |
Deep Dive: The Alkylation Advantage (Fukuyama Synthesis)
One of the most significant advantages of Nosyl over Tosyl is the ability to synthesize secondary amines from primary amines without over-alkylation.
-
Acidity: The electron-withdrawing nitro group increases the acidity of the sulfonamide N-H proton (
for Ns-amides vs. higher for Ts-amides). -
Mitsunobu Compatibility: Ns-amides are acidic enough to be used as nucleophiles in Mitsunobu reactions (ROH + DEAD + PPh₃), allowing alkylation by alcohols under neutral conditions.
-
Result:
.-
Note: Attempting this with Tosyl often requires harsher bases to deprotonate the amide, and the subsequent deprotection is often incompatible with the newly installed R' group.
-
Experimental Protocols
Protocol A: Installation (Universal for Ts and Ns)
This protocol is self-validating via TLC monitoring of the disappearance of the free amine spot.
Reagents:
-
Sulfonyl Chloride (TsCl or o-NsCl) (1.2 equiv)[3]
-
Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base)
-
DCM (Dichloromethane)[3]
Step-by-Step:
-
Dissolve the amine in anhydrous DCM (0.1 M concentration).
-
Add TEA and cool to 0°C.
-
Add the sulfonyl chloride portion-wise.[3]
-
Warm to room temperature (RT) and stir for 2–4 hours.
-
Validation: Quench a small aliquot; check TLC. The product should be less polar than the starting amine.
-
Workup: Wash with 1N HCl (to remove excess base/amine), then sat. NaHCO₃, then brine.[5][3][4] Dry over Na₂SO₄.[6][3][4]
Protocol B: Nosyl Deprotection (Fukuyama Conditions)
Mild, chemoselective cleavage using a soft nucleophile.
Reagents:
-
Ns-Protected Amine (1.0 equiv)[4]
-
Thiophenol (PhSH) (1.2 – 2.0 equiv) OR Thioglycolic acid (odorless alternative)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv) or DBU (2.0 equiv)
-
Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Dissolve Ns-amine in MeCN or DMF.
-
Add K₂CO₃ (solid) and Thiophenol. Caution: Thiophenol is toxic and malodorous; use bleach in the trap.
-
Stir at RT (usually sufficient) or heat to 50°C for hindered substrates.
-
Monitor: Reaction turns bright yellow (Meisenheimer complex formation) and then fades as the reaction completes.
-
Workup: Dilute with ether/water. The amine stays in the organic phase (or aqueous if protonated).
-
Tip: To remove excess thiophenol, wash the organic layer with basic water (NaOH), which converts PhSH to the water-soluble PhS⁻Na⁺.
-
Protocol C: Tosyl Deprotection (Reductive Cleavage)
Harsh conditions. Use only if substrate lacks reducible groups (alkenes, benzyls).
Reagents:
Step-by-Step:
-
Prepare Sodium Naphthalenide: In a separate dry flask, stir Sodium metal and Naphthalene in THF until a deep dark green solution forms (approx. 1 hour). This is the radical anion electron carrier.
-
Cool the substrate solution (in THF) to -78°C.
-
Cannulate the green Sodium Naphthalenide solution into the substrate solution dropwise.
-
Endpoint: Persistance of the green color indicates the substrate has been fully consumed (electron uptake complete).
-
Quench: Carefully add sat. NH₄Cl or MeOH at -78°C.
-
Workup: Extract and purify. Note: Naphthalene is difficult to remove; sublimation or column chromatography is required.
Decision Logic
Use this flow to determine the appropriate protecting group for your campaign.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Kan, T., & Fukuyama, T. (2004).[5] Ns strategies: a highly versatile synthetic method for amines.[2][4][8][9] Chemical Communications, (4), 353-359.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[10] Wiley-Interscience. (Chapter 7: Protection for the Amino Group).
-
BenchChem Application Notes. (2025). 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines: Protocols and Data.
-
Ji, S., Gortler, L. B., Waring, A., Battisti, A., Bank, S., Closson, W. D., & Wriede, P. (1967). Cleavage of Sulfonamides with Sodium Naphthalene.[11] Journal of the American Chemical Society, 89(20), 5311–5312.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scispace.com [scispace.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. pharm.or.jp [pharm.or.jp]
- 9. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. wiley.com [wiley.com]
- 11. researchgate.net [researchgate.net]
Advanced Protecting Group Strategies for Azetidin-3-amine
This guide provides an advanced technical analysis of protecting group (PG) strategies for azetidin-3-amine , a high-value, strained heterocyclic scaffold in medicinal chemistry. It moves beyond standard textbook definitions to address the specific stability, orthogonality, and reactivity challenges inherent to the azetidine ring.
Strategic Overview: The Azetidine Challenge
Azetidin-3-amine presents a unique synthetic challenge due to the coexistence of two nucleophilic nitrogen centers with distinct electronic and steric environments:
-
N1 (Ring Nitrogen): A secondary amine incorporated into a strained four-membered ring. It is moderately basic (
for the conjugate acid) but highly susceptible to ring-opening under strong nucleophilic or electrophilic stress due to kcal/mol of ring strain. -
N3 (Exocyclic Amine): A primary amine. It is generally less sterically hindered and more nucleophilic in uncatalyzed reactions, but its protection is critical to prevent polymerization or self-condensation.
The Core Problem: Standard PGs (Boc, Cbz) often fail during harsh upstream functionalizations (e.g., C-H activation, lithiation) or lack the necessary orthogonality for late-stage diversification. This guide evaluates alternatives that offer superior stability or "smart" orthogonality.
Comparative Analysis of Protecting Groups
Tier 1: The "Heavy Duty" Shields (High Stability)
Use these for early-stage scaffold construction where the ring must survive harsh reagents (e.g., organolithiums, strong oxidants).
| Protecting Group | Stability Profile | Deprotection Mechanism | Azetidine-Specific Risk |
| Benzhydryl (DPM) | Extreme. Stable to strong bases (n-BuLi), acids (HCl), and nucleophiles. | Hydrogenolysis ( | Low. The bulky group stabilizes the ring conformation. However, removal can be sluggish due to steric bulk. |
| Tosyl (Ts) | High. Stable to acid, base, and oxidation. | Reductive (Na/naphthalene or | Medium. Harsh reductive removal conditions can trigger ring-opening if not carefully controlled. |
| Benzyl (Bn) | High. Similar to DPM but less sterically demanding. | Hydrogenolysis ( | Low. Standard hydrogenation works well, but ACE-Cl removal can attack the ring if temperature is uncontrolled. |
Tier 2: The "Smart" Orthogonal Options (Tunable Lability)
Use these when N1 and N3 must be manipulated independently.
| Protecting Group | Stability Profile | Deprotection Mechanism | Key Advantage |
| Alloc (Allyloxycarbonyl) | Stable to acid/base.[1] Labile to Pd(0). | Pd(PPh | True Orthogonality. Can be removed in the presence of Boc, Fmoc, and Cbz.[2] Perfect for late-stage N-differentiation. |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Stable to base/hydrogenolysis. Labile to Fluoride. | TBAF or CsF . | Chemoselectivity. Removed under neutral conditions; ideal for acid-sensitive substrates where Boc removal (TFA) causes decomposition. |
| Botc (tert-Butoxythiocarbonyl) | Stable to base. Labile to mild acid/heat. | TFA (faster than Boc) or Thermal ( | Alpha-Lithiation. The thiocarbonyl directs lithiation to the |
| pNZ (p-Nitrobenzyloxycarbonyl) | Stable to acid (TFA). Labile to reduction. | SnCl | Orthogonal to Boc/Fmoc. Useful in peptide synthesis when the azetidine is part of a backbone. |
Decision Framework & Orthogonality Logic
The following diagram illustrates the decision logic for selecting the N1 vs. N3 protecting group based on the intended synthetic transformation.
Figure 1: Decision tree for selecting orthogonal protecting group pairs based on reaction conditions.
Experimental Protocols
Protocol A: Selective Removal of N-Benzhydryl (DPM)
Context: N-Benzhydryl is often the starting material for azetidin-3-ol/amine synthesis. Removal requires forcing conditions.[3]
Reagents:
-
Dissolution: Dissolve N-benzhydryl-azetidin-3-amine derivative (1.0 equiv) in dry MeOH (0.1 M).
-
Catalyst Addition: Add 20 wt%
under inert atmosphere ( ). -
Transfer Hydrogenation: Add Ammonium Formate (5-10 equiv) in one portion. Reflux (
C) for 2–6 hours.-
Note:
gas (balloon) can be used, but ammonium formate is often more effective for sterically hindered DPM groups.
-
-
Workup: Filter through Celite while hot (to prevent precipitation of amine salts). Concentrate filtrate.
-
Yield: Typically 85–95%.
-
Validation: Monitor disappearance of aromatic DPM signals in
NMR ( 7.2–7.5 ppm).
-
Protocol B: Orthogonal Deprotection of N-Alloc (in presence of Boc)
Context: Used when N1 needs to be deprotected for coupling while keeping N3-Boc intact.
Reagents:
-
Setup: Dissolve N-Alloc-protected azetidine (1.0 equiv) in anhydrous DCM or THF.
-
Scavenger: Add NDMBA (3.0 equiv) or Morpholine (10 equiv).
-
Why? The scavenger captures the
-allyl species generated, preventing N-allylation of the liberated amine.
-
-
Catalyst: Add
(1–5 mol%). Stir at RT for 30–60 mins. -
Workup: Solvent evaporation followed by flash chromatography.
-
Yield: >90%.
-
Caution: Ensure the reaction is strictly oxygen-free to preserve the Pd(0) catalyst.
-
Protocol C: Botc-Directed -Lithiation
Context: Functionalizing the C2 position of the azetidine ring.
Reagents: s-BuLi, TMEDA, Electrophile (
-
Protection: React azetidine with O-tert-butyl S-methyl dithiocarbonate to install Botc.
-
Lithiation: Cool N-Botc-azetidine (1.0 equiv) and TMEDA (1.2 equiv) in
to C. -
Deprotonation: Add s-BuLi (1.2 equiv) dropwise. Stir for 10–30 min.
-
Trapping: Add electrophile (e.g., MeI, aldehyde). Warm to RT.
-
Deprotection: Treat with TFA/DCM (1:1) at
C. Botc cleaves significantly faster than Boc.
Critical Stability Data Comparison
The following table summarizes the stability of protected azetidin-3-amines under common stress conditions found in drug discovery workflows.
| PG | 10% TFA (DCM) | 20% Piperidine (DMF) | n-BuLi (-78°C) | H2 / Pd-C | Stability Rating |
| Boc | Unstable ( | Stable | Stable (requires directing group) | Stable | Standard |
| Fmoc | Stable | Unstable ( | Unstable | Stable | Solid Phase Standard |
| Cbz | Stable | Stable | Moderate | Unstable | Good General Purpose |
| Alloc | Stable | Stable | Stable | Stable | Excellent Orthogonality |
| Teoc | Stable | Stable | Stable | Stable | Excellent Chemoselectivity |
| DPM | Stable | Stable | Very Stable | Unstable (Slow) | Best for Harsh Chemistry |
References
-
Vertex Pharmaceuticals. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. US Patent 4,822,895. Link
-
Hodgson, D. M., & Kloesges, J. (2014).[11] Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 16(24), 6464–6467. Link
-
Couty, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Reviews. Link
-
Pfizer Inc. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[12] A Comparative Guide to Amine Protecting Groups. Link
Sources
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- 2. peptide.com [peptide.com]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. scispace.com [scispace.com]
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- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
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A Comparative Guide to the Biological Activity of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine and Its Analogues
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain and sp3-rich, conformationally rigid structure impart unique and highly desirable physicochemical properties to drug candidates. These properties often translate to enhanced solubility, improved metabolic stability, and better pharmacokinetic profiles.[1][2] The core compound of our focus, 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine, serves as an exemplary starting point for exploring the vast therapeutic potential of this chemical class. While often utilized as a synthetic intermediate, its structure provides three key points for modification, each dramatically influencing biological activity: the N-sulfonyl group, the azetidine core, and the 3-amino substituent. This guide provides a comparative analysis of these analogues, supported by experimental data and protocols, to inform rational drug design for researchers in the field.
The Core Moiety: 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine
The parent compound's structure is a tale of two functionalities. The 3-amino group offers a reactive handle for derivatization, a crucial feature for engaging with biological targets. Conversely, the 1-(4-nitrobenzenesulfonyl) group, commonly known as a "nosyl" group, is a strong electron-withdrawing group.[3] In synthetic chemistry, this group is an excellent protecting agent for the azetidine nitrogen.[4] However, from a pharmacological standpoint, this powerful electron withdrawal significantly reduces the basicity of the azetidine nitrogen, which can be detrimental to interactions with targets that require a basic nitrogen for binding. This dual nature makes the parent compound a fascinating subject for analogue development, where tuning the electronics and sterics of each component can unlock a wide spectrum of biological activities.
Comparative Analysis of Analogue Biological Activity
The true potential of the azetidine scaffold is realized through strategic structural modifications. We will explore the structure-activity relationships (SAR) by dissecting the molecule into its three primary components.
Modification of the N-Sulfonyl Group: Tuning Electronic Properties
The nosyl group on the azetidine nitrogen is a critical determinant of the molecule's electronic character. Replacing the highly electron-withdrawing nitro group with alternative substituents can profoundly alter the compound's interaction with biological targets.
The rationale behind this modification lies in modulating the electron density of the azetidine nitrogen. An electron-withdrawing group (EWG) like nitro (-NO₂) decreases the basicity of the nitrogen, making it a weaker hydrogen bond acceptor.[3] Conversely, an electron-donating group (EDG) like methoxy (-OCH₃) would increase its basicity. This modulation is critical, as many receptor-ligand interactions rely on specific hydrogen bonding patterns and electrostatic interactions. For instance, studies on other heterocyclic scaffolds have shown that the presence and position of EWGs can increase activity against certain targets, such as in antimycobacterial agents.[5]
Table 1: Predicted Impact of N-Sulfonyl Group Modification on Biological Activity
| Analogue Structure (Modification on Phenyl Ring) | Substituent | Electronic Effect | Predicted Impact on Target Interaction |
| Parent Compound | 4-Nitro | Strong EWG | Reduced N basicity; may favor interactions where H-bond donation from the target is not critical. |
| Analogue A | 4-Methoxy | Strong EDG | Increased N basicity; may enhance binding to targets requiring a basic nitrogen for a key interaction. |
| Analogue B | 4-Chloro | Weak EWG | Slightly reduced N basicity; introduces new steric and hydrophobic interactions. |
| Analogue C | Unsubstituted Phenyl | Neutral | Baseline N basicity for comparison; removes strong electronic influence. |
The 3-Amino Group: A Gateway to Diverse Biological Targets
The 3-amino group is the most versatile position for derivatization, acting as a gateway to achieving specificity for a wide array of biological targets. By introducing different substituents, chemists have successfully transformed the simple azetidine scaffold into potent and selective agents for various diseases.
For example, derivatization of the 3-amino position with specific amide moieties has led to the discovery of potent dopamine D2 and D4 receptor antagonists for potential use in treating central nervous system disorders.[6] Similarly, alkylation of the 3-amino group and its incorporation into a larger heterocyclic system yielded high-affinity histamine H3 receptor agonists.[7] In the realm of oncology, 3-amino-2-azetidinone derivatives have been synthesized as analogues of the natural product Combretastatin A4, demonstrating potent anti-proliferative activity against colon cancer cell lines.[8][9]
Caption: Structure-Activity Relationship (SAR) logic for azetidine analogues.
Table 2: Experimentally Determined Biological Activity of 3-Amino Azetidine Analogues
| Analogue Class | Specific Compound Example | Target / Assay | Activity (IC₅₀ / Kᵢ) | Reference |
| Anticancer | N-(Cyclohexanoyl)-3,4-trans-3-amino-1-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-azetidin-2-one | Anti-proliferative (SW48 Colon Cancer Cells) | 14.0 - 564.2 nM | [8][9] |
| Antimycobacterial | BGAz-005 | M. bovis BCG Growth Inhibition (MIC) | ~16 µM | [5] |
| Dopamine Antagonist | N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | D2 Receptor Affinity (Kᵢ) | Potent Antagonist | [6] |
| Dopamine Antagonist | N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | D4 Receptor Affinity (Kᵢ) | Potent Antagonist | [6] |
| Histamine Agonist | VUF16839 (A 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivative) | H3 Receptor Affinity (pKᵢ) / Potency (pEC₅₀) | 8.5 / 9.5 | [7] |
Note: The specific activity values for the dopamine antagonists were described as "most potent" in the source material without explicit numerical Kᵢ values being available in the abstract.
Experimental Protocols: A Framework for Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Below is a representative protocol for assessing the antibacterial activity of novel azetidine analogues, a common screening application for this class of compounds.[10][11]
Protocol: Antibacterial Susceptibility Testing via Agar Disc-Diffusion Method
This protocol provides a reliable method for the preliminary screening of compounds for antibacterial activity.
-
Preparation of Materials:
-
Bacterial Strains: Obtain pure cultures of test organisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Culture Media: Prepare and sterilize Mueller-Hinton Agar (MHA) plates.
-
Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mg/mL). Prepare serial dilutions to achieve desired testing concentrations (e.g., 100, 10, 1 µg/mL).
-
Control Antibiotic: Prepare a solution of a standard antibiotic (e.g., Ampicillin) at a known concentration to serve as a positive control.[10]
-
Blank Discs: Sterilize 6 mm paper discs.
-
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Assay Procedure:
-
Using a sterile cotton swab, uniformly streak the prepared bacterial inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically apply the sterile paper discs to the agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each test compound dilution, the positive control, and the solvent control (negative control) onto separate discs.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).
-
A larger zone of inhibition corresponds to greater antibacterial activity.
-
Compare the zone diameters of the test compounds to the positive and negative controls.
-
Caption: Experimental workflow for the Agar Disc-Diffusion Assay.
Conclusion
1-(4-Nitrobenzenesulfonyl)azetidin-3-amine is a foundational structure from which a remarkable diversity of biologically active molecules can be developed. While its direct therapeutic application may be limited by the strong electron-withdrawing nature of the nosyl group, its value as a synthetic intermediate is immense. The structure-activity relationships explored in this guide demonstrate a clear rationale for analogue design:
-
The N-sulfonyl group serves as a handle to fine-tune the electronic properties of the scaffold.
-
The azetidine ring provides a rigid, metabolically stable core that favorably positions substituents in three-dimensional space.[12]
-
The 3-amino group is the primary vector for achieving potency and selectivity against a vast range of biological targets, from bacterial enzymes to human G protein-coupled receptors.
By systematically modifying these three positions, researchers can continue to unlock the full potential of the azetidine scaffold, paving the way for the next generation of innovative therapeutics in oncology, infectious diseases, and beyond.
References
- Advanced Journal of Chemistry, Section A. (2026, January 15).
- Central Asian Journal of Medical and Natural Science. (2024, February 13).
- PubMed. (2026, January 6).
- ACG Publications. (2011, June 20).
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- RSC Publishing.
- PMC - NIH.
- ResearchGate. (2025, August 5).
- MDPI. (2013, April 8). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity.
- PMC.
- Principles of Drug Action 1, Spring 2005, Amines.
- Enamine. Azetidines.
- ResearchGate. (2025, August 6). Synthesis and biological activity of azetidinone.
- PMC. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
- PMC. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
- PubMed. (2013, December 1). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines.
- MDPI. (2022, September 8).
- PMC. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
- MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones.
- Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- MDPI. (2023, September 23). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles.
- CSIR-NIScPR. (2023, November 17). The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” | Indian Journal of Chemistry (IJC).
- ResearchGate. (2016, January 4). (PDF) Biological activities of sulfonamides.
- Wiley Online Library. (2022, October 27). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
- Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
Sources
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- 8. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
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Azetidine Synthesis: A Comparative Technical Guide
Executive Summary: The Azetidine Renaissance
Azetidines—saturated four-membered nitrogen heterocycles—have transcended their status as mere "curiosities" to become privileged scaffolds in modern drug discovery. Their inclusion in approved therapeutics (e.g., Baricitinib, Cobimetinib) is driven by their unique ability to lower lipophilicity (
However, the synthesis of the azetidine ring remains a bottleneck. The high ring strain (~26 kcal/mol) creates a thermodynamic penalty that complicates cyclization, often favoring polymerization or ring-opening. This guide objectively compares the three dominant synthetic methodologies: Intramolecular Nucleophilic Substitution ,
Decision Framework: Selecting the Right Methodology
Before detailing protocols, use this logic tree to select the optimal synthetic route based on your target's substitution pattern and scale.
Figure 1: Strategic decision tree for selecting azetidine synthesis pathways based on structural requirements.
Comparative Analysis of Methodologies
Method A: Intramolecular Nucleophilic Substitution (The Classical Route)
This method relies on the displacement of a leaving group (
-
Mechanism:
cyclization (4-exo-tet). -
Key Challenge: Intermolecular polymerization is a competing pathway. High dilution is often required.
-
Best For: Simple N-alkyl azetidines or when starting from abundant amino acid precursors (e.g., phenylalaninol).
Method B: Reduction of -Lactams (The Stereocontrolled Route)
-lactams (azetidinones) are easily accessed via the Staudinger synthesis ([2+2] cycloaddition of ketenes and imines) with high diastereoselectivity. Reducing the carbonyl preserves this stereochemistry.-
Mechanism: Hydride delivery (typically
or Alane) to the amide carbonyl. -
Key Challenge: Chemoselectivity; other reducible groups (esters, nitriles) must be protected.
-
Best For: Chiral azetidines with complex stereocenters at C2/C3.
Method C: Strain-Release Functionalization (The Modern Route)
This leverages the immense strain energy of 1-azabicyclo[1.1.0]butanes (ABBs). Nucleophiles attack the bridgehead carbon, relieving strain and generating 3-substituted azetidines.
-
Mechanism: Strain-release ring opening.[1]
-
Key Challenge: Handling the highly reactive ABB precursor.
-
Best For: Rapid generation of 3-substituted or 3,3-disubstituted libraries (medicinal chemistry "sp3-rich" analogues).
Summary Data Table
| Feature | Method A: Cyclization | Method B: Lactam Reduction | Method C: Strain-Release (ABB) |
| Primary Substrate | Amino Alcohols / | 1-Azabicyclo[1.1.0]butanes | |
| Atom Economy | Low (requires LG activation) | Moderate (loss of oxygen) | High (Addition reaction) |
| Stereocontrol | Depends on precursor purity | Excellent (inherited) | Moderate (substrate control) |
| Scalability | Moderate (dilution needed) | High (industrial standard) | Moderate (reagent stability) |
| Key Risk | Polymerization | Safety ( | Precursor instability |
| Typical Yield | 40–75% | 70–95% | 60–90% |
Mechanistic Pathways
Understanding the transition states is vital for troubleshooting.
Figure 2: Mechanistic comparison of the classical 4-exo-tet cyclization vs. the modern strain-release pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis via -Lactam Reduction
Recommended for: Enantiopure scaffolds.
Reagents:
-
Substrate: 2-Azetidinone derivative (1.0 equiv)
-
Reductant: Lithium Aluminum Hydride (
) (1.5–2.0 equiv) -
Solvent: Anhydrous THF (0.1 M)
Workflow:
-
Preparation: In a flame-dried 3-neck flask under Argon, charge
(powder or pellets). Suspend in anhydrous THF at 0°C. -
Addition: Dissolve the
-lactam in THF. Add dropwise to the suspension over 30 mins. Critical: Maintain internal temp <5°C to prevent ring opening side reactions. -
Reflux: Warm to room temperature, then heat to reflux (66°C) for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where = grams of . -
Workup: Filter the granular aluminum salts through a Celite pad. Wash cake with ether. Dry filtrate over
and concentrate. -
Purification: Distillation (for volatile azetidines) or acid-base extraction.
Protocol 2: Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB)
Recommended for: 3-functionalized libraries.
Reagents:
-
Substrate: 1-(tert-butylsulfonyl)-1-azabicyclo[1.1.0]butane (Stable ABB precursor)
-
Nucleophile: Grignard Reagent (R-MgBr) or Organozinc
-
Catalyst:
(if using weaker nucleophiles)
Workflow:
-
Activation: Dissolve the sulfonyl-ABB in anhydrous DCM or THF at -78°C.
-
Nucleophilic Attack: Add the Grignard reagent (1.2 equiv) dropwise. The Lewis acidity of the
species often suffices to activate the strained N-C bond. -
Propagation: Allow to warm to 0°C. The nucleophile attacks the bridgehead carbon (C3), cleaving the central bond.
-
Quench: Add saturated
solution. -
Isolation: Extract with DCM. The product is a 3-substituted azetidine sulfonamide.
-
Deprotection (Optional): The sulfonyl group can be removed via reductive cleavage (
) if the free amine is required.
Expert Commentary & Troubleshooting
-
The "Polymerization Trap" in Method A: When cyclizing amino alcohols, the concentration is the critical variable. If the reaction is too concentrated (>0.1 M), intermolecular reaction dominates. Tip: Use a syringe pump to add the substrate slowly to the base solution (pseudo-high dilution).
-
Safety in Method B: Reduction of lactams generates stoichiometric aluminum salts. On a large scale (>10g), the Fieser workup can be exothermic and generate hydrogen gas. Ensure efficient venting. For scale-up, consider using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) which is soluble in toluene and easier to handle.
-
Stability of ABBs (Method C): Unprotected 1-azabicyclo[1.1.0]butanes are volatile and prone to decomposition. Always store them as their sulfonyl or carbamate protected forms, or generate them in situ from 2,3-dibromopropylamine if immediate use is intended.
References
-
Padwa, A. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link
-
Singh, G. S., & D'Hooghe, M. (2023). Current and Future Prospects of Azetidine Derivatives: An Overview. Pharm Res. Link
-
Aggarwal, V. K., et al. (2023).[3] Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Arkivoc. Link
-
Gaunt, M. J., et al. (2011). Highly Efficient Syntheses of Azetidines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H Bonds. Journal of the American Chemical Society. Link[4]
-
Couty, F. (2016).[3] Synthesis of Azetidines from Amino Alcohols and beta-Lactams. Organic Syntheses. Link
-
Baran, P. S., et al. (2016). Strain-Release Amination. Science. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its unique conformational rigidity and three-dimensional character that can enhance pharmacological properties.[1] When combined with the well-established pharmacophoric features of the benzenesulfonamide moiety, the resulting 1-(benzenesulfonyl)azetidin-3-amine core presents a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine derivatives, offering insights into the rational design of potent and selective modulators of biological targets.
This document is structured to provide a deep dive into the chemical synthesis, biological evaluation, and structural modifications of this compound class. By understanding the causal relationships between molecular structure and biological activity, researchers can more effectively navigate the optimization of lead compounds.
The Core Scaffold: A Synthesis of Rigidity and Functionality
The 1-(4-nitrobenzenesulfonyl)azetidin-3-amine scaffold is comprised of three key components: the azetidine ring, the 3-amino group, and the 1-(4-nitrobenzenesulfonyl) moiety. Each plays a critical role in defining the molecule's overall properties and biological activity.
-
Azetidine Ring: This four-membered saturated heterocycle imparts a significant degree of conformational constraint, which can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.[2]
-
3-Amino Group: This functional group serves as a crucial handle for introducing a wide variety of substituents, allowing for the exploration of diverse chemical space and the fine-tuning of interactions with biological targets.
-
1-(4-Nitrobenzenesulfonyl) Group: The sulfonamide linkage is a common feature in many clinically successful drugs.[3] The 4-nitrobenzenesulfonyl group, in particular, possesses a strong electron-withdrawing character which can influence the electronic properties of the entire molecule and provide key interaction points within a protein binding pocket.
General Synthetic Strategy
The synthesis of 1-(4-nitrobenzenesulfonyl)azetidin-3-amine derivatives typically follows a convergent approach, as outlined below. This strategy allows for the late-stage diversification of the 3-amino group.
Diagram of the General Synthetic Workflow
Caption: A general synthetic pathway to N-substituted 1-(4-nitrobenzenesulfonyl)azetidin-3-amine derivatives.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine (Core Scaffold)
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol To a solution of azetidin-3-ol in a suitable solvent such as acetonitrile, is added a base (e.g., potassium carbonate) and benzhydryl bromide. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified by standard procedures.
Step 2: Synthesis of 1-Benzhydryl-3-methanesulfonylazetidine 1-Benzhydrylazetidin-3-ol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The product is isolated by extraction and purified by chromatography.
Step 3: Synthesis of 1-(4-Nitrobenzenesulfonyl)azetidin-3-amine This multi-step process begins with the displacement of the mesylate with sodium azide in a polar aprotic solvent like DMF. The resulting azide is then reduced to the primary amine, for example, through catalytic hydrogenation. The crude amine is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane. Finally, the benzhydryl protecting group is removed under appropriate conditions, such as hydrogenolysis, to yield the desired core scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at each of the key positions of the 1-(4-nitrobenzenesulfonyl)azetidin-3-amine scaffold.
Modifications of the 1-Benzenesulfonyl Group
The substituents on the phenyl ring of the benzenesulfonyl moiety play a critical role in modulating the electronic properties of the sulfonamide and its interaction with the target protein.
| Position | Substituent | Effect on Activity (General Trend) | Rationale |
| Para (4-position) | -NO₂ (Nitro) | Often enhances potency | Strong electron-withdrawing group, can participate in hydrogen bonding and π-stacking interactions. |
| -CN (Cyano) | Potential for similar or slightly reduced potency compared to -NO₂ | Strong electron-withdrawing group, can act as a hydrogen bond acceptor. | |
| -Cl, -Br, -F (Halogens) | Variable, often maintains or slightly reduces potency | Can modulate lipophilicity and participate in halogen bonding. | |
| -CH₃, -OCH₃ (Electron-donating) | Generally leads to a decrease in potency | Alters the electronic nature of the sulfonamide, potentially disrupting key interactions. | |
| Meta (3-position) | -NO₂, -CN | Generally less effective than para-substitution | The position may not be optimal for interaction with the target's binding pocket. |
| Ortho (2-position) | -NO₂, -Cl | Often leads to a significant decrease in potency | Steric hindrance can prevent optimal binding. |
Key Insight: The 4-nitro group is often a key contributor to potency due to its strong electron-withdrawing nature and ability to form specific interactions. Bioisosteric replacement of the nitro group with other electron-withdrawing moieties like cyano or trifluoromethyl can be a viable strategy to modulate physicochemical properties while potentially retaining activity.
Modifications of the 3-Amino Group
The 3-amino group provides a versatile point for diversification. The nature of the substituent at this position will significantly impact the overall polarity, size, and shape of the molecule, thereby influencing its binding affinity and selectivity.
| Substituent Type | Example | Effect on Activity (General Trend) | Rationale |
| Small Alkyl | -CH₃, -CH₂CH₃ | May provide a slight increase in potency | Can fill small hydrophobic pockets. |
| Bulky Alkyl | -CH(CH₃)₂, -C(CH₃)₃ | Often decreases potency | Steric hindrance can be detrimental to binding. |
| Aryl/Heteroaryl | -Phenyl, -Pyridyl | Can significantly increase potency | Allows for additional π-stacking and hydrophobic interactions. Substituents on the aryl/heteroaryl ring can further tune activity. |
| Acyl | -C(O)CH₃, -C(O)Ph | Can increase potency | Introduces a hydrogen bond acceptor and can orient other groups for optimal interactions. |
| Urea/Thiourea | -C(O)NHR, -C(S)NHR | Potential for increased potency | Introduces additional hydrogen bond donors and acceptors. |
Key Insight: Introduction of small, functionalized aryl or heteroaryl groups at the 3-amino position is a promising strategy for enhancing potency. The specific substitution pattern on these appended rings will be critical for optimizing interactions with the target.
Potential Biological Targets and In Vitro Assays
Given the structural features of the 1-(4-nitrobenzenesulfonyl)azetidin-3-amine scaffold, several biological targets are plausible. The benzenesulfonamide moiety is a well-known inhibitor of carbonic anhydrases , a family of metalloenzymes involved in various physiological processes.[4] Additionally, the overall structure bears resemblance to scaffolds found in inhibitors of other enzyme classes such as kinases and proteases . The presence of the nitroaromatic group and the heterocyclic azetidine also suggests potential for antibacterial activity .[5]
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
Protocol:
-
A solution of the test compound in a suitable solvent (e.g., DMSO) is prepared.
-
In a 96-well plate, the compound solution is added to a buffer solution containing a known concentration of purified human carbonic anhydrase (e.g., hCA II).
-
The plate is incubated for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C).
-
A chromogenic substrate, such as 4-nitrophenyl acetate, is added to each well.
-
The rate of hydrolysis of the substrate, which results in the formation of the colored product 4-nitrophenolate, is monitored spectrophotometrically at 400 nm.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in a control well without the inhibitor.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from dose-response curves.[4][6]
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[2][7]
Protocol:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a standardized cell density.
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Positive (a known antibiotic) and negative (no compound) controls are included in each assay.
Conclusion and Future Directions
The 1-(4-nitrobenzenesulfonyl)azetidin-3-amine scaffold represents a promising starting point for the development of novel bioactive molecules. The SAR analysis presented in this guide highlights several key structural features that are critical for activity. The strong electron-withdrawing nature of the 4-nitrobenzenesulfonyl group appears to be important, and modifications at the 3-amino position with small, functionalized aromatic or heteroaromatic moieties offer a promising avenue for potency enhancement.
Future research in this area should focus on:
-
Synthesis and evaluation of a focused library of analogs to further refine the SAR.
-
Identification of the specific biological target(s) of active compounds through techniques such as target-based screening or mechanism-of-action studies.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics.
-
Exploration of bioisosteric replacements for the nitro group to potentially mitigate any toxicity concerns while maintaining or improving activity.
By systematically applying the principles of medicinal chemistry and leveraging the insights from this guide, researchers can unlock the full therapeutic potential of this exciting class of compounds.
References
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. [Link]
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Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC. [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. [Link]
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Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. [Link]
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Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
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Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Azetidine synthesis - Organic Chemistry Portal. [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. [Link]
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N-acyl 3-alkylidenyl- and 3-alkyl azetidin-2-ones: a new class of monocyclic beta-lactam antibacterial agents. 1. Structure-activity relationships of 3-isopropylidene and 3-isopropyl analogs - PubMed. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]
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Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. [Link]
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Strain-selective in vitro and in silico structure activity relationship (SAR) of N-acyl β-lactam broad spectrum antibiotics | Journal of Emerging Investigators. [Link]
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Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC. [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Azetidine Cyclization: A Yield-Centric Comparison
To our fellow researchers, scientists, and drug development professionals,
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational constraints, ability to enhance metabolic stability, and role as a bioisostere for larger rings have made it a prized component in the drug discovery pipeline.[1][2][3][4] However, the inherent ring strain of approximately 25.4 kcal/mol makes its synthesis a non-trivial pursuit, often plagued by low yields and competing side reactions.[5]
This guide provides an in-depth, yield-focused comparison of the principal modern methods for constructing the azetidine core. We move beyond simple protocol listing to explore the causality behind experimental choices, offering a trustworthy and authoritative resource grounded in peer-reviewed data.
Intramolecular C-N Bond Formation: The Classic Workhorse
The most traditional and direct approach to azetidine synthesis is the intramolecular nucleophilic substitution, where a tethered amine displaces a leaving group on a γ-carbon. While conceptually simple, success hinges critically on precursor design and reaction conditions to favor the kinetically and thermodynamically challenging 4-exo-tet cyclization.
Causality and Experimental Insights: The key to high yields in this method lies in maximizing the efficiency of the intramolecular S_N2 reaction. This involves two primary considerations:
-
Leaving Group Efficacy: The choice of leaving group is paramount. Hydroxyls must be converted into more potent leaving groups like tosylates (OTs), mesylates (OMs), or halides (Br, I).[5][6][7] The rate of displacement directly impacts yield, as slower reactions allow for competing intermolecular side reactions or decomposition.
-
Substrate Conformation: The acyclic precursor must readily adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into proximity. Steric hindrance near the reaction centers can severely hamper cyclization.[5]
A highly efficient modern variation involves the Lewis acid-catalyzed aminolysis of cis-3,4-epoxy amines. The epoxide acts as a highly activated electrophile, and the stereochemistry of the precursor directs the regioselective attack to favor azetidine formation over the competing 5-endo-tet cyclization that would form a pyrrolidine.[8]
Comparative Yield Data: Intramolecular C-N Cyclization
| Precursor Type | Key Reagents/Catalyst | Product | Yield (%) | Reference |
| 2-Substituted-1,3-propanediol bis-triflate | Primary amines | 1,3-Disubstituted Azetidines | High | [9] |
| γ-Amino Alcohol | Thionyl Chloride, then LiHMDS | 1-Alkyl-2-(trifluoromethyl)azetidines | Not specified | [6] |
| Chloro-sulfinamide | KOtBu | C2-Substituted Azetidines | 33-89 | [10] |
| cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidines | 81-High | [8] |
| Picolinamide-protected amine | Pd(OAc)₂, PhI(OAc)₂ | Azetidines | 60-91 | [5][11] |
Workflow for Intramolecular Cyclization
Caption: General workflow for intramolecular S_N2 azetidine synthesis.
Experimental Protocol: La(OTf)₃-Catalyzed Aminolysis of a cis-3,4-Epoxy Amine[8]
-
To a solution of the cis-3,4-epoxy amine substrate (1.0 equiv) in 1,2-dichloroethane (DCE) is added lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.1 equiv).
-
The reaction mixture is heated to reflux (approx. 83 °C) and stirred for 2.5 to 5 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted three times with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine product.
[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most atom-economical and direct routes to the azetidine core.[12][13] Historically, this method was hampered by low yields due to competing, non-productive decay pathways of the photoexcited imine, such as cis-trans isomerization.[4][12]
Causality and Experimental Insights: Modern advancements have overcome these limitations through visible-light photocatalysis. The key innovation is the use of a photocatalyst (typically an Iridium or Ruthenium complex) that selectively excites the alkene partner to its triplet state via energy transfer.[3] This excited alkene then engages with the ground-state imine (specifically, an oxime or related derivative), bypassing the problematic imine excitation pathways and leading to dramatically improved yields and diastereoselectivity.[3][4]
Comparative Yield Data: Visible-Light Aza Paternò-Büchi Reactions
| Imine Partner | Alkene Partner | Photocatalyst | Yield (%) | Reference |
| Cyclic Oxime | Unactivated Alkenes | Not specified | up to 84 | [2] |
| 3-Ethoxyisoindolone | Unactivated Alkenes | UV Light | 26-40 | [12] |
| N,N-disubstituted-6-azauracil | Styrenes | Not specified | up to 92 | [14] |
| Oxime Ether | Activated Alkenes | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | up to 99 | [3] |
| 2-Isoxazoline-3-carboxylate | Alkenes | fac-[Ir(dFppy)₃] | High | [15] |
Mechanism for Photocatalytic [2+2] Cycloaddition
Caption: Energy transfer mechanism in visible-light aza Paternò-Büchi reactions.
Experimental Protocol: Visible-Light-Mediated Azetidine Synthesis[3]
-
In a vial equipped with a magnetic stir bar, the oxime substrate (1.0 equiv), alkene (1.5 equiv), and photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.5 mol%) are combined.
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Anhydrous, degassed solvent (e.g., acetone) is added.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (e.g., 455 nm) at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the functionalized azetidine.
Radical Approaches: Harnessing Strain and Unconventional Reactivity
Radical cyclizations offer powerful and often complementary strategies for azetidine synthesis, capable of forming highly substituted rings under mild conditions.
A. Radical Strain-Release (RSR) of Azabicyclo[1.1.0]butanes (ABBs)
This cutting-edge method leverages the immense ring strain of ABBs. A photocatalytically generated radical adds to the ABB, triggering a radical strain-release process that opens the bicyclic system to form a stable azetidinyl radical intermediate. This intermediate is then trapped by another radical species, leading to densely functionalized azetidines in a single step.[1][16][17]
Yields: This method consistently provides high yields, often in the range of 66-82% , for a wide variety of substrates, including complex, biologically active scaffolds.[1]
B. Anti-Baldwin Radical Cyclization of Ynamides
This strategy involves the 4-exo-dig cyclization of ynamides, a process that defies Baldwin's rules for ring closure. A copper-based photoredox catalyst generates a radical on the N-alkyl tether of the ynamide. This radical then adds to the alkyne in a 4-exo fashion, a kinetically favored pathway confirmed by DFT calculations, to produce an exomethylene azetidine.[18]
Yields: This approach affords highly functionalized azetidines in good yields, typically ranging from 55-88% , and tolerates a broad scope of aryl and alkyl substituents.[18]
Comparative Yield Data: Radical Cyclization Methods
| Method | Substrate | Key Reagents/Catalyst | Product Type | Yield (%) | Reference |
| Radical Strain-Release | Azabicyclo[1.1.0]butane (ABB) & Sulfonylimine | Organic Photosensitizer | C3-N Difunctionalized Azetidine | up to 82 | [1] |
| Anti-Baldwin Cyclization | N-(iodoethyl)-ynamide | [Cu(bcp)DPEphos]PF₆ | 2-Exomethylene Azetidine | 55-88 | [18] |
Experimental Protocol: Copper-Catalyzed Photoinduced Cyclization of an Ynamide[18]
-
An oven-dried vial is charged with the N-(iodoethyl)-ynamide substrate (1.0 equiv), the copper photocatalyst [Cu(bcp)DPEphos]PF₆ (5 mol%), and a magnetic stir bar.
-
The vial is sealed and placed under an inert argon atmosphere.
-
Anhydrous acetonitrile (MeCN) and diisopropylethylamine (DIPEA, 10 equiv) are added via syringe.
-
The reaction mixture is stirred at room temperature and irradiated with a 34W blue LED lamp for 60 hours.
-
After the reaction period, the mixture is concentrated under reduced pressure.
-
The residue is purified directly by flash column chromatography on silica gel to isolate the exomethylene azetidine product.
Summary and Outlook
The synthesis of azetidines has evolved significantly, with modern methods providing reliable access to this valuable scaffold with impressive yields. The choice of method depends heavily on the desired substitution pattern and available starting materials.
| Method | General Principle | Typical Yields | Advantages | Disadvantages |
| Intramolecular C-N Bond Formation | Nucleophilic displacement of a γ-leaving group | 60-95% | Reliable, well-established, good for specific isomers | Requires multi-step precursor synthesis |
| [2+2] Photocycloaddition | Light-induced cycloaddition of an imine and alkene | 70-99% | Atom-economical, rapid complexity generation | Substrate scope can be limited by electronics |
| Radical Strain-Release | Opening of highly strained azabicyclo[1.1.0]butanes | 65-85% | Access to densely functionalized azetidines, mild conditions | Requires synthesis of specialized ABB precursors |
| Radical Ynamide Cyclization | Copper-photocatalyzed anti-Baldwin cyclization | 55-88% | Forms unique exomethylene azetidines, good functional group tolerance | Requires ynamide substrates |
The continued development of catalytic and photochemical methods promises to further expand the toolkit for azetidine synthesis. As our ability to construct this strained ring with high efficiency and selectivity grows, so too will its impact on the landscape of drug discovery and development.
References
- Vertex AI Search, "Azetidine Synthesis" -
- ChemRxiv, "Radical strain-release photocatalysis for the synthesis of azetidines" -
- Organic Chemistry Portal, "Azetidine synthesis" -
- ChemRxiv, "Radical strain-release photocatalysis for the synthesis of azetidines" -
- RSC Publishing, "Recent advances in synthetic facets of immensely reactive azetidines" -
- PMC, "Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
- PMC, "Synthesis of azetidines by aza P
- ACS Publications, "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)
- PMC, "New Strategies for the Synthesis of 1- and 2-Azetines and Their Applic
- ResearchGate, "Radical strain-release photocatalysis for the synthesis of azetidines" -
- ACS.
- ChemRxiv, "Functionalized Azetidines via Visible Light-Enabled Aza P
- Nature, "Functionalized azetidines via visible light-enabled aza P
- ResearchGate, "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles" -
- RSC Publishing, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle" -
- LOCKSS, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta" -
- ResearchGate, "Synthesis of Azetidines by Aza P
- PMC, "A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cycliz
- ACS Publications, "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides" -
- BenchChem, "Technical Support Center: Azetidine Synthesis Protocols" -
- PMC, "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines" -
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
